molecular formula C8H7N3 B011221 Quinazolin-7-amine CAS No. 101421-73-2

Quinazolin-7-amine

Cat. No.: B011221
CAS No.: 101421-73-2
M. Wt: 145.16 g/mol
InChI Key: JBFKTGKPNDZSPY-UHFFFAOYSA-N
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Description

Quinazolin-7-amine is a high-value nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This versatile amine-functionalized quinazoline derivative serves as a critical synthetic intermediate for the construction of diverse compound libraries aimed at probing biological pathways and developing novel therapeutic agents. Its primary research value lies in its role as a key precursor for the synthesis of small molecule inhibitors, particularly those targeting protein kinases and other ATP-binding enzymes. The 7-amino group provides an essential handle for medicinal chemists to introduce various substituents via amide bond formation or nucleophilic substitution, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKTGKPNDZSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586570
Record name Quinazolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-73-2
Record name Quinazolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Quinazolin-7-amine: Chemical Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential role as a kinase inhibitor. All quantitative data is presented in structured tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a bicyclic aromatic compound composed of a pyrimidine ring fused to a benzene ring, with an amine group substituted at the 7-position.

IdentifierValue
IUPAC Name This compound
CAS Number 101421-73-2[1]
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
Canonical SMILES C1=CC2=CN=CN=C2C=C1N
InChI InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2
InChIKey JBFKTGKPNDZSPY-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Physical State Solid[2]
Melting Point 190-191 °C[3]
Boiling Point Not available
Solubility Soluble in water[4]
pKa Data available in IUPAC Digitized pKa Dataset[1]
logP (predicted) 0.4[1]

Synthesis of this compound

Generalized Experimental Protocol: Reduction of 7-Nitroquinazoline

A potential method for the synthesis of this compound is the reduction of 7-nitroquinazoline. Reagents such as sodium dithionite, tin(II) chloride, or catalytic hydrogenation (e.g., using Pd/C and H₂) are commonly employed for this type of transformation.

Reaction Scheme:

7-Nitroquinazoline + Reducing Agent → this compound

Illustrative Procedure using Sodium Dithionite:

  • Dissolution: Dissolve 7-nitroquinazoline in a suitable solvent mixture, such as aqueous N,N-dimethylformamide (DMF).

  • Reduction: Add sodium dithionite portion-wise to the solution at a controlled temperature (e.g., 90 °C). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start: 7-Nitroquinazoline dissolve Dissolve in aq. DMF start->dissolve reduce Add Sodium Dithionite (Heat to 90°C) dissolve->reduce workup Aqueous Work-up & Extraction reduce->workup purify Column Chromatography workup->purify product Product: this compound purify->product

Generalized synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted and expected spectroscopic characteristics based on the analysis of the quinazoline scaffold and related amino-substituted aromatic compounds.

¹H and ¹³C NMR Spectroscopy

The expected chemical shifts for this compound are influenced by the electron-donating nature of the amine group and the aromatic ring system.

Table 3: Predicted ¹H NMR Data

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H2~9.2s-
H4~9.1s-
H5~7.8d~8.5
H6~7.1dd~8.5, ~2.0
H8~7.0d~2.0
-NH₂~5.0-6.0br s-

Table 4: Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)
C2~158
C4~155
C4a~128
C5~125
C6~118
C7~148
C8~110
C8a~150

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the aromatic amine and the quinazoline ring system.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3250N-H stretchPrimary amine
3100-3000C-H stretchAromatic C-H
1630-1575C=C and C=N stretchAromatic and pyrimidine rings
1620-1560N-H bendPrimary amine
1335-1250C-N stretchAromatic amine
900-675C-H out-of-plane bendAromatic C-H

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or record the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups and vibrational modes.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data

m/zIon
145[M]⁺ (Molecular Ion)
118[M - HCN]⁺
91[C₆H₅N]⁺

Experimental Protocol for Mass Spectrometry:

  • Ionization: Use Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] Several approved cancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7]

Recent studies have highlighted the potential of 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[2][3] This suggests that this compound could serve as a valuable scaffold for the development of novel ERK inhibitors.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to a cascade of phosphorylation events involving Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and division.

G cluster_pathway Simplified ERK/MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Regulates

Simplified ERK/MAPK signaling cascade.
Experimental Protocol: In Vitro ERK1/2 Kinase Assay

The inhibitory activity of this compound and its derivatives against ERK1/2 can be assessed using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Workflow for a Luminescence-Based Kinase Assay:

  • Reaction Setup: In a multi-well plate, combine the ERK1 or ERK2 enzyme, a specific substrate (e.g., myelin basic protein), ATP, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that converts the ADP produced to ATP.

  • Luminescence Measurement: Add a luciferase/luciferin reagent that generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence using a plate reader. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_assay ERK1/2 Kinase Assay Workflow start Start: Prepare Reagents (ERK Enzyme, Substrate, ATP, Inhibitor) setup Set up Kinase Reaction in Multi-well Plate start->setup incubate Incubate at 30°C setup->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection measure Measure Luminescence add_detection->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze

Workflow for an in vitro ERK1/2 kinase inhibition assay.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for drug discovery and development. Its structural similarity to known kinase inhibitors, particularly those targeting the ERK/MAPK pathway, makes it a compelling starting point for the design of novel therapeutics. While detailed experimental data for this compound itself is limited in the public domain, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and its likely biological relevance based on the extensive research on the quinazoline scaffold. Further experimental investigation is warranted to fully elucidate the specific characteristics and therapeutic potential of this promising molecule.

References

Quinazolin-7-amine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Quinazolin-7-amine , a heterocyclic organic compound, is a member of the quinazoline family, which is recognized for its significant role in medicinal chemistry and drug discovery. The core structure features a fused benzene and pyrimidine ring system, with an amine group substituted at the 7-position.

IdentifierValueReference
CAS Number 101421-73-2[1]
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol
IUPAC Name This compound

Quantitative Data Summary

Direct quantitative biological data for the parent compound, this compound, is limited in publicly accessible literature. However, derivatives of 7-aminoquinazoline have been synthesized and evaluated for various biological activities, particularly as anticancer and anticonvulsant agents. The following table summarizes representative data for 7-aminoquinazoline derivatives.

Compound TypeBiological ActivityQuantitative MeasurementCell Line/ModelReference
7-substituted-4(3H)-quinazolinone derivativesAnticancerIC₅₀ values in the micromolar rangeVarious human cancer cell lines (e.g., MCF-7, A549, SW-480)[2]
2-amino-7-amide quinazoline derivativesERK1/2 InhibitionIC₅₀ values in the nanomolar rangeEnzyme and cell-based assays[1]
7-substituted-4(3H)-quinazolinone derivativesAnticonvulsantDemonstrated activity in animal modelsMice[3]

Signaling Pathway Involvement: Inhibition of the ERK/MAPK Pathway

Derivatives of 7-aminoquinazoline have been identified as potent inhibitors of the Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. The aberrant activation of the ERK/MAPK pathway is associated with increased cell proliferation, differentiation, and survival.

The diagram below illustrates the canonical ERK/MAPK signaling pathway and indicates the point of inhibition by 2-amino-7-amide quinazoline derivatives. These compounds typically act by inhibiting the kinase activity of ERK1/2, the final kinases in this cascade.

ERK_MAPK_Pathway cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation nucleus Nucleus inhibitor 2-Amino-7-Amide Quinazoline Derivatives inhibitor->erk

ERK/MAPK Signaling Pathway Inhibition

Experimental Protocols

Representative Protocol: Niementowski Synthesis of a 4(3H)-Quinazolinone Derivative

This protocol describes a general procedure for the condensation of an anthranilic acid with an amide to form the quinazolinone ring system.

Materials:

  • Substituted anthranilic acid

  • Amide (e.g., formamide, acetamide)

  • High-boiling point solvent (e.g., paraffin oil) or solvent-free conditions

  • Reaction vessel with a condenser and thermometer

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

  • Reaction Setup: A mixture of the substituted anthranilic acid and an excess of the amide is placed in a reaction vessel. The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.

  • Heating: The reaction mixture is heated to a high temperature, typically in the range of 130-200°C, and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product often solidifies upon cooling.

  • Purification: The crude product is triturated with a suitable solvent (e.g., water, diethyl ether) to remove unreacted starting materials and byproducts. The solid is then collected by filtration.

  • Recrystallization: Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid) to yield the pure quinazolinone derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow: Anticancer Activity Screening

The following workflow outlines a typical procedure for evaluating the in vitro anticancer activity of newly synthesized quinazoline derivatives.

Anticancer_Screening_Workflow synthesis Synthesis and Purification of Quinazoline Derivatives treatment Treatment of Cells with Test Compounds (Varying Concentrations) synthesis->treatment cell_culture Culturing of Human Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis: Calculation of IC₅₀ Values mtt_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

In Vitro Anticancer Screening Workflow

References

An In-depth Technical Guide to the Synthesis of Novel Quinazolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of novel quinazolin-7-amine derivatives. Quinazolin-7-amines are a pivotal class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the key synthetic strategies, provides explicit experimental protocols for core reactions, presents quantitative data in a structured format, and visualizes the synthetic workflows and logical relationships.

Core Synthetic Strategies

The synthesis of this compound derivatives predominantly follows a well-established multi-step sequence. The most common and versatile approach involves the initial construction of the quinazoline core, followed by nitration at the C-7 position and subsequent reduction to the desired amine. Alternative, though less frequently reported, methods include direct amination of the quinazoline ring.

A prevalent pathway commences with substituted anthranilic acids, which undergo cyclization to form a quinazolinone intermediate. This intermediate is then subjected to nitration and reduction. A key intermediate in many syntheses is a 7-nitro-4-chloroquinazoline, which allows for diverse functionalization at the 4-position via nucleophilic substitution, followed by reduction of the nitro group.

General Synthetic Pathway

The following diagram illustrates a general and widely applicable synthetic pathway for accessing a variety of this compound derivatives.

G A Substituted Anthranilic Acid B Quinazolin-4(3H)-one Intermediate A->B Cyclization (e.g., with Formamide) C 7-Nitroquinazolin-4(3H)-one B->C Nitration (HNO3/H2SO4) D 7-Nitro-4-chloroquinazoline C->D Chlorination (e.g., SOCl2, POCl3) E Substituted 7-Nitroquinazoline D->E Nucleophilic Substitution (e.g., with Amines, Alcohols) F Substituted This compound E->F Reduction (e.g., Fe/HCl, H2/Pd-C)

A general synthetic pathway to this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key transformations involved in the synthesis of this compound derivatives.

Synthesis of 7-Chloroquinazolin-4(3H)-one

This protocol describes the initial cyclization of 2-amino-4-chlorobenzoic acid to form the quinazolinone core.[1]

  • Reagents and Conditions: A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (14 equivalents) is heated to reflux at 160 °C for 1.5 hours under a nitrogen atmosphere.[1]

  • Work-up: The reaction mixture is cooled, and water is added. The resulting precipitate is filtered, washed with water, and dried to afford 7-chloroquinazolin-4(3H)-one.[1]

Nitration of 7-Chloroquinazolin-4(3H)-one to 7-Chloro-6-nitroquinazolin-4(3H)-one

This procedure details the regioselective nitration at the C-6 position, a common step in accessing precursors for 6-amino or, through different starting materials, 7-amino quinazolines. A similar procedure can be adapted for the nitration of other quinazolinone intermediates.[1]

  • Reagents and Conditions: 7-Chloroquinazolin-4(3H)-one (1 equivalent) is dissolved in concentrated sulfuric acid and cooled to 0 °C. Fuming nitric acid is then added slowly while maintaining the low temperature. The mixture is stirred for 1.5 hours at 30 °C.[1]

  • Work-up: The reaction mixture is carefully neutralized with a 10% sodium hydroxide solution until a precipitate forms (pH ~7). The solid is filtered, washed with water, and dried.[1]

Chlorination of 7-Chloro-6-nitroquinazolin-4(3H)-one

This step introduces a reactive chloro group at the 4-position, which is crucial for further diversification.

  • Reagents and Conditions: A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of DMF is heated to reflux.[1]

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The residue is triturated with a suitable solvent to yield the 4,7-dichloro-6-nitroquinazoline.[1]

Reduction of a 7-Nitroquinazoline to a this compound

The reduction of the nitro group is a critical final step. Several methods can be employed.

  • Method A: Iron in Acidic Medium: A suspension of the 7-nitroquinazoline derivative and iron powder in a mixture of ethanol and hydrochloric acid is heated.[2]

  • Work-up (Method A): Upon completion, the hot reaction mixture is filtered through celite to remove the iron residues. The filtrate is concentrated, and the product is collected by filtration.[2]

  • Method B: Catalytic Hydrogenation: The 7-nitroquinazoline derivative is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • Work-up (Method B): The catalyst is removed by filtration, and the solvent is evaporated to yield the this compound.

Experimental Workflow: Nitration and Reduction

The following diagram outlines the typical laboratory workflow for the nitration and subsequent reduction steps.

G cluster_0 Nitration cluster_1 Reduction (Fe/HCl) A Dissolve Quinazolinone in conc. H2SO4 B Cool to 0°C A->B C Add Fuming HNO3 dropwise B->C D Stir at 30°C C->D E Neutralize with NaOH D->E F Filter and Dry E->F G Suspend 7-Nitroquinazoline and Fe in EtOH/HCl F->G Proceed to Reduction H Heat to Reflux G->H I Filter through Celite H->I J Concentrate Filtrate I->J K Collect Product J->K

A typical experimental workflow for nitration and reduction.

Quantitative Data Presentation

The following tables summarize typical reaction yields and spectroscopic data for key intermediates and final products in the synthesis of this compound derivatives.

CompoundStarting MaterialReagents and ConditionsYield (%)Melting Point (°C)Reference
7-Chloroquinazolin-4(3H)-one2-Amino-4-chlorobenzoic acidFormamide, 160°C82.3251.0–253.0[1]
7-Chloro-6-nitroquinazolin-4(3H)-one7-Chloroquinazolin-4(3H)-oneFuming HNO₃, H₂SO₄, 0-30°C84.7>300[1]
4,7-Dichloro-6-nitroquinazoline7-Chloro-6-nitroquinazolin-4(3H)-oneSOCl₂, DMF, reflux91.3152.0–154.0[1]
Substituted this compoundSubstituted 7-NitroquinazolineFe, HCl, EtOH, refluxVariesVaries[2]
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)Reference
7-Chloroquinazolin-4(3H)-one11.82 (br. s, 1H), 8.16 (s, 1H), 8.13 (d, 1H), 7.82 (d, 1H), 7.50 (dd, 1H)161.2, 149.9, 145.4, 139.7, 128.2, 127.3, 126.9, 118.4181.2, 183.2 [M+H]⁺3031 (C-H), 2964, 2919 (N-H), 1714 (C=O), 1693 (C=N)[1]
7-Chloro-6-nitroquinazolin-4(3H)-one12.60 (br. s, 1H), 8.68 (s, 1H), 8.30 (s, 1H), 8.27 (s, 1H)160.0, 151.7, 145.9, 143.9, 133.4, 128.5, 123.6, 118.9226.1, 228.1 [M+H]⁺3108 (C-H), 2977, 2920 (N-H), 1700 (C=O), 1618 (C=N), 1536, 1326 (NO₂)[1]
4,7-Dichloro-6-nitroquinazoline9.11 (s, 1H), 8.94 (s, 1H), 8.21 (s, 1H)155.9, 154.5, 152.9, 145.9, 134.4, 126.0, 125.2, 119.2244.1, 246.1 [M+H]⁺3103, 3077 (C-H), 1622 (C=N), 1572, 1537, 1335 (NO₂)[1]

Alternative Synthetic Approaches

While the nitration-reduction sequence is the most established method, other strategies for the synthesis of quinazolin-7-amines have been explored.

Logical Relationship of Synthetic Strategies

G cluster_0 Primary Synthetic Strategies for this compound A Nitration-Reduction Pathway D D A->D Versatile & Widely Applicable B Direct Amination E E B->E Less Common for C-7 (More reported for C-4) C Synthesis from Amino-Substituted Precursors F F C->F Requires specific starting materials

Key synthetic strategies for this compound derivatives.

Direct C-H amination of the quinazoline core has been reported, primarily at the C-4 position.[3][4][5] Applying such methods for regioselective amination at the C-7 position remains a challenge and is not as well-documented. Another approach involves starting with an anthranilic acid derivative that already contains a protected amino group at the position that will become the 7-position of the quinazoline ring. This circumvents the need for the nitration and reduction steps but requires the synthesis of a more complex starting material.

This guide provides a foundational understanding of the synthetic methodologies for obtaining novel this compound derivatives. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

A Technical Guide to the Fundamental Mechanisms of Action of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Quinazoline and its derivatives, particularly quinazolinones, have garnered significant attention from researchers and drug development professionals due to their therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] This technical guide provides an in-depth exploration of the fundamental mechanisms through which quinazoline compounds exert their biological effects, with a primary focus on their well-established role as anticancer agents. It details the key signaling pathways they modulate, presents quantitative data on their activity, and outlines the experimental protocols used for their evaluation.

Primary Mechanism of Action: Protein Kinase Inhibition

The most prominent mechanism of action for many clinically successful quinazoline derivatives is the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] Most quinazoline-based anticancer agents function as protein kinase inhibitors, interfering with processes like DNA replication and transcription to halt tumor growth.[2][5]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6]

Quinazoline-based EGFR inhibitors are typically ATP-competitive, binding to the ATP pocket in the intracellular kinase domain of the receptor.[2] This binding action prevents ATP from accessing the site, thereby blocking the receptor's autophosphorylation and the subsequent activation of downstream signaling.[8] This inhibition can lead to G1 cell cycle arrest and the induction of apoptosis.[9] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based EGFR inhibitors.[1][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_quinazoline Quinazoline Inhibitor EGFR EGFR ATP ATP EGFR->ATP Phosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Quinazoline Gefitinib / Erlotinib Quinazoline->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and its inhibition by quinazoline compounds.[8]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[11][12] VEGFR-2 is the main mediator of the angiogenic effects of VEGF.[12] Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and activation of downstream pathways like Akt/mTOR/p70s6k, which promote endothelial cell proliferation, migration, and survival.[7][13]

Quinazoline derivatives can inhibit angiogenesis by targeting the VEGFR-2 kinase.[13] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its phosphorylation and suppress the downstream signaling required for neovascularization.[11][13] This anti-angiogenic activity makes them potential candidates for multifunctional anticancer agents.[13]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_quinazoline Quinazoline Inhibitor VEGFR2 VEGFR-2 ATP ATP VEGFR2->ATP Autophosphorylation Downstream Akt/mTOR/p70s6k Pathway VEGFR2->Downstream Quinazoline Vandetanib Quinazoline->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition.[13]

A significant advantage of certain quinazoline derivatives is their ability to inhibit multiple kinases simultaneously.[2] Because the downstream signaling pathways of EGFR and VEGFR-2 share common elements, their simultaneous inhibition can produce a synergistic antitumor effect.[9][12] Vandetanib is a clinically approved dual inhibitor of both EGFR and VEGFR-2.[12] Other quinazoline compounds have been developed as multi-kinase inhibitors, targeting a range of kinases including EGFR, VEGFR-2, HER2, and CDK2, suggesting a potent mechanism to overcome drug resistance and enhance anticancer efficacy.[14]

Secondary Mechanism of Action: Disruption of Microtubule Dynamics

Beyond kinase inhibition, another well-documented mechanism of action for a distinct class of quinazoline compounds is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis).[15]

Certain quinazoline derivatives act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin into functional microtubules.[15][16] These compounds often bind to the colchicine site on tubulin, preventing the assembly of the mitotic spindle.[1][17][18] The disruption of microtubule formation activates the spindle checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1] This mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][15]

Emerging Mechanisms of Action

Research continues to uncover novel mechanisms for quinazoline compounds, expanding their therapeutic potential.

  • PARP-1 Inhibition : Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Some quinazoline derivatives have been shown to be potent PARP-1 inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[1]

  • Wnt/β-catenin Pathway Modulation : The Wnt/β-catenin signaling pathway is crucial in the development of many cancers, especially colorectal cancer. Certain quinazolines have been identified as inhibitors of this pathway, acting downstream of β-catenin to suppress the expression of target genes like cyclin D1 and survivin.[19]

  • HDAC Inhibition : Histone deacetylases (HDACs) are enzymes that play a role in the epigenetic regulation of gene expression. Some quinazoline-based compounds have been developed as dual inhibitors, targeting both protein kinases and HDACs, which may lead to enhanced antitumor activity.[10]

  • NF-κB Pathway Suppression : The NF-κB pathway is involved in inflammation and cell survival. Studies have shown that some quinazoline derivatives can inhibit breast cancer cell growth by suppressing the EGFR/NF-κB signaling pathway.[20]

Quantitative Analysis of Biological Activity

The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. Lower values indicate higher potency.

Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

Compound Target Kinase Assay Type IC50 (nM) Reference
Compound 6c EGFR Kinase Inhibition 83 [14]
Compound 6c VEGFR-2 Kinase Inhibition 76 [14]
Compound 6c HER2 Kinase Inhibition 138 [14]
Compound 6c CDK2 Kinase Inhibition 183 [14]
Compound 8a VEGFR-2 Kinase Inhibition 67.6 [11]

| Afatinib | EGFR (L858R/T790M) | Kinase Inhibition | 0.5 |[21] |

Table 2: In Vitro Cytotoxicity (IC50) of Selected Quinazoline Derivatives

Compound Cell Line Cancer Type IC50 (µM) Reference
Gefitinib HeLa Cervical Cancer 4.3 [8]
Gefitinib MDA-MB-231 Breast Cancer 28.3 [8]
Erlotinib HepG2 Liver Cancer 25 [8]
Erlotinib MCF-7 Breast Cancer 20 [8]
Quinazoline Schiff base 1 MCF-7 Breast Cancer 6.246 [22]
Quinazoline Schiff base 2 MCF-7 Breast Cancer 5.910 [22]
Compound 11c HeLa Cervical Cancer 20.1 [23]

| Compound 11j | MCF-7 | Breast Cancer | 14.5 |[23] |

Key Experimental Methodologies

The evaluation of quinazoline compounds involves a series of standardized in vitro and biochemical assays to determine their mechanism of action and potency.

Experimental_Workflow cluster_workflow General Workflow for Evaluating Quinazoline Inhibitors start Synthesized Quinazoline Compound assay1 Biochemical Assay (e.g., Kinase Inhibition) start->assay1 assay2 In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->assay2 ic50_1 Determine IC50 (Target Potency) assay1->ic50_1 ic50_2 Determine GI50/IC50 (Cellular Potency) assay2->ic50_2 conclusion Lead Compound Identification ic50_1->conclusion assay3 Mechanism of Action Studies ic50_2->assay3 western Western Blot (Pathway Modulation) assay3->western cell_cycle Cell Cycle Analysis (Flow Cytometry) assay3->cell_cycle tubulin Tubulin Polymerization Assay assay3->tubulin western->conclusion cell_cycle->conclusion tubulin->conclusion

Caption: General workflow for screening and characterizing quinazoline inhibitors.[21]

These assays are fundamental for assessing the effect of a compound on cell viability and proliferation.[22]

  • MTT Assay : This colorimetric assay measures the metabolic activity of cells.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][22]

    • Cell Seeding : Plate cancer cells in 96-well plates and incubate for 24 hours to allow attachment.[8][23]

    • Compound Treatment : Treat cells with serial dilutions of the quinazoline compounds for a specified period (e.g., 48-72 hours).[19][22]

    • MTT Addition : Add MTT solution to each well and incubate, allowing formazan crystals to form.

    • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]

    • Absorbance Reading : Measure the absorbance of the solution using a microplate reader (e.g., at 570 nm).[8] The amount of formazan produced is proportional to the number of viable cells.[22]

Cell-free enzymatic assays are used to measure the direct inhibitory effect of a compound on a specific kinase.[21]

  • ADP-Glo™ Kinase Assay : This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[21]

    • Reaction Setup : In a multi-well plate, combine the recombinant kinase enzyme (e.g., EGFR), a suitable substrate, and the test compound at various concentrations.[21]

    • Initiate Reaction : Add ATP to start the kinase reaction and incubate (e.g., 30°C for 40-60 minutes).[21]

    • Terminate and Deplete ATP : Add ADP-Glo™ Reagent to stop the reaction and remove any remaining ATP.[21]

    • Signal Generation : Add Kinase Detection Reagent, which converts the ADP produced into ATP. This newly generated ATP is used in a luciferase reaction to produce a light signal.[21]

    • Luminescence Reading : Measure the luminescence with a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity. The IC50 is calculated based on the reduction in signal compared to controls.[21]

Western blotting is a technique used to detect specific proteins in a sample and to analyze the phosphorylation status of key signaling molecules, confirming pathway modulation.[19]

  • Cell Treatment and Lysis : Treat cells with the quinazoline compound for a specified time, then lyse the cells to extract total proteins.[19]

  • Protein Quantification : Determine the protein concentration in each lysate.

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation : Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the target protein (e.g., phospho-EGFR, Akt, β-actin). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is captured on film or by a digital imager. The band intensity corresponds to the protein level.[20]

Quinazoline compounds are a versatile and powerful class of molecules whose fundamental mechanisms of action are predominantly centered on the inhibition of key cellular signaling pathways. Their well-established role as inhibitors of receptor tyrosine kinases like EGFR and VEGFR has led to several successful anticancer drugs. Furthermore, their ability to disrupt microtubule dynamics and modulate other emerging targets like PARP and the Wnt pathway highlights their broad therapeutic potential. A thorough understanding of these mechanisms, supported by robust quantitative analysis and detailed experimental validation, is critical for the continued design and development of novel, more effective quinazoline-based therapeutics.

References

Initial Biological Screening of Quinazolin-7-amine Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the initial biological screening of Quinazolin-7-amine libraries, a promising class of compounds in modern drug discovery. The Quinazoline scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities, particularly as kinase inhibitors in oncology.[1][2] This document outlines detailed experimental protocols for primary biochemical and cell-based assays, presents quantitative data from representative screening campaigns, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the inhibitory activities of various quinazoline derivatives against key protein kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of promising hit compounds for further optimization.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Protein Kinases

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
1 EGFRBiochemical15Gefitinib10
2 PI3KαBiochemical1130Idelalisib-
3 PI3KδBiochemical1.13Idelalisib-
4 VEGFR-2Biochemical4.6 (µM)Sorafenib-
5 BRAFV600EBiochemical2Vemurafenib-
6 c-KITBiochemical120Imatinib-
Compound 23 ERK1/2BiochemicalSingle-digit nM--
Compound 37c BRAFV600EBiochemical---
Compound 37d BRAFV600EBiochemical---
Compound 37e VEGFR-2Biochemical6.10 (µM)--
Compound 37e BRAFWTBiochemical6.70 (µM)--
Compound 37e BRAFV600EBiochemical2.50 (µM)--
Compound 37e CRAFBiochemical10.80 (µM)--
Compound 37e PDGFR-βBiochemical0.03 (µM)--
Compound 37e FLT-3Biochemical0.13 (µM)--
Compound 37e c-KITBiochemical0.12 (µM)--

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The data is compiled from various studies for illustrative purposes.[2][3]

Table 2: Anti-proliferative Activity of Quinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)Reference CompoundGI50 (µM)
7c MCF7Breast CancerSub-micromolar--
21 HepG2Liver Cancer17.23 (µg/mL)--
21 PC3Prostate Cancer26.10 (µg/mL)--
21 MCF-7Breast Cancer30.85 (µg/mL)--
37c Various-1.1--
37d Various-1.1--
Compound 7b MCF-7Breast Cancer82.1--
Compound 7b A549Lung Cancer67.3--
Compound 7b 5637Bladder Cancer51.4--
Compound 7e MCF-7Breast Cancer90.2--
Compound 7e 5637Bladder Cancer103.04--
Compound 8a MCF-7Breast Cancer0.6955Sorafenib0.1283
Compound 8a HepG-2Liver Cancer0.1871Sorafenib0.0844
Compound 8a K-562Leukemia0.1884Sorafenib0.0606
Compound 9b MCF-7Breast Cancer0.2090Sorafenib0.1283
Compound 9b HepG-2Liver Cancer0.1944Sorafenib0.0844
Compound 9b K-562Leukemia0.1902Sorafenib0.0606

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth. The data is compiled from various studies for illustrative purposes.[2][4][5]

Experimental Protocols

Detailed methodologies for the initial biological screening of this compound libraries are provided below. These protocols are designed for a high-throughput screening (HTS) format.

Protocol 1: Primary Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This assay is designed to identify direct inhibitors of a target kinase.

1. Materials and Reagents:

  • Purified recombinant target kinase (e.g., EGFR, PI3K, ERK2)
  • Fluorescently labeled peptide substrate
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
  • ATP solution (at Km concentration for the target kinase)
  • Stop solution (e.g., 20 mM EDTA)
  • This compound library (10 mM in DMSO)
  • Positive control inhibitor (e.g., Gefitinib for EGFR)
  • 384-well, low-volume, black assay plates
  • Acoustic liquid handler and plate reader capable of fluorescence polarization detection.

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).[1]
  • Enzyme and Substrate Addition: Prepare a solution of the target kinase and the fluorescently labeled substrate in the kinase assay buffer. Dispense 5 µL of this solution into each well.
  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.[1]
  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
  • Reaction Termination: Add 5 µL of the stop solution to each well.
  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound.
  • Identify "hits" as compounds exhibiting inhibition greater than a predefined threshold (e.g., >50%).

Protocol 2: Secondary Cell-Based Anti-proliferative Assay

This assay confirms the activity of primary hits in a more biologically relevant cellular context.

1. Materials and Reagents:

  • Cancer cell line known to be dependent on the target pathway (e.g., A549 for EGFR).[1]
  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin).[1]
  • This compound library hits.
  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[1]
  • Sterile, 384-well, white, clear-bottom, tissue culture-treated plates.[1]
  • Multidrop dispenser and luminescence plate reader.

2. Assay Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cells to a final concentration of 5,000 cells per 40 µL in culture medium. Seed 40 µL of the cell suspension into each well of the 384-well plates.[1]
  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
  • Compound Addition: Perform a serial dilution of the hit compounds to achieve the desired final concentrations. Add 10 µL of the diluted compounds to the cell plates. Include DMSO as a negative control and a known cytotoxic agent as a positive control.[1]
  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
  • Cell Viability Measurement:
  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
  • Add 25 µL of the CellTiter-Glo® reagent to each well.[1]
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
  • Data Acquisition: Measure the luminescence of each well using a plate reader.[1]

3. Data Analysis:

  • Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound.
  • Generate dose-response curves and determine the GI50 values for active compounds.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical high-throughput screening workflow.

HTS_Workflow cluster_0 High-Throughput Screening Cascade Start This compound Library Primary_HTS Primary HTS: Biochemical Kinase Assay (e.g., Fluorescence Polarization) Start->Primary_HTS Hit_ID Hit Identification (% Inhibition > 50%) Primary_HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Secondary_Screen Secondary Screen: Cell-Based Proliferation Assay Dose_Response->Secondary_Screen Confirmation Hit Confirmation & GI50 Determination Secondary_Screen->Confirmation Lead_Opt Lead Optimization Confirmation->Lead_Opt Confirmed Hits ERK_MAPK_Pathway cluster_pathway ERK/MAPK Signaling Pathway cluster_inhibition Inhibition by this compound Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Response Cell Proliferation & Survival Transcription_Factors->Cell_Response Regulates Inhibitor This compound Derivative Inhibitor->ERK Inhibits PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by this compound Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Phosphorylates Cell_Response Cell Growth, Proliferation, & Survival Downstream->Cell_Response Regulates Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

Literature review on the discovery of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Quinazoline Derivatives

Introduction: The Quinazoline Scaffold

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. This structural motif is of paramount importance in medicinal chemistry, serving as the core scaffold for a multitude of synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1][2][3] Over 200 biologically active quinazoline and quinoline alkaloids have been identified.[1] The versatility of the quinazoline ring system, which allows for substitutions at various positions, has enabled the development of targeted therapies for a range of diseases, most notably in oncology and cardiovascular medicine.[4] This technical guide provides a comprehensive review of the discovery of quinazoline derivatives, from their initial synthesis in the 19th century to their development as highly successful therapeutic agents. It details the key historical milestones, seminal synthetic protocols, and the molecular mechanisms of action for landmark drugs derived from this scaffold.

Early Discovery and Synthesis of the Quinazoline Core

The journey of quinazoline chemistry began in the latter half of the 19th century, with several key chemists establishing the foundational methods for constructing this heterocyclic system.

Pioneering Syntheses

The first synthesis of a quinazoline derivative was accomplished by Peter Griess in 1869, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[5][6] This marked the first-ever construction of the quinazoline ring. However, the parent quinazoline molecule was not synthesized until 1895, when August Bischler and Lang reported its formation via the decarboxylation of quinazoline-2-carboxylic acid.[1][5] A more practical and efficient route was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][5] The name "quinazoline" was proposed by Widdege.[5][6]

G A 1869: Griess Synthesis First Quinazoline Derivative B 1895: Bischler & Lang Synthesis Parent Quinazoline Molecule A->B C 1903: Gabriel Synthesis Efficient & Practical Route B->C

Caption: Historical timeline of foundational quinazoline syntheses.
Key Foundational Experimental Protocols

While detailed modern protocols for the 19th-century syntheses are scarce, the general methodologies can be described based on historical accounts.

Griess Synthesis (1869) - General Protocol [5]

  • Reactants: Anthranilic acid and cyanogen gas.

  • Solvent: A protic solvent such as ethanol.

  • Procedure: Cyanogen gas is bubbled through a solution of anthranilic acid. The reaction mixture is subsequently heated to induce cyclization, leading to the formation of the 2-cyano-3,4-dihydro-4-oxoquinazoline derivative.

  • Purification: The resulting crystalline solid is purified by recrystallization.

Niementowski Quinazoline Synthesis (1895) [3][7] This method, an optimization of earlier work, involves the thermal condensation of anthranilic acids with amides and remains a common method for synthesizing 4(3H)-quinazolinones.

  • Reactants: Anthranilic acid and an amide (e.g., formamide for the unsubstituted 4(3H)-quinazolinone).

  • Procedure: A mixture of anthranilic acid and the amide is heated, often at temperatures above 120°C, to drive the cyclization-condensation reaction.

  • Work-up: Upon cooling, the product typically crystallizes from the reaction mixture and is collected by filtration.

  • Purification: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol.

Quinazolines in Nature: The Discovery of Vasicine

A significant milestone in the history of quinazolines was the discovery of naturally occurring alkaloids. The most prominent example is vasicine, also known as peganine.[5] Vasicine was first isolated from the Indian shrub Adhatoda vasica (Justicia adhatoda) and the herb Peganum harmala.[5] For centuries, extracts from Adhatoda vasica have been utilized in traditional Indian medicine as an expectorant for treating respiratory conditions.[5] The isolation and structural elucidation of vasicine provided a molecular basis for these traditional uses and highlighted the therapeutic potential of the quinazoline scaffold.

The Rise of Quinazoline Derivatives as Modern Therapeutics

The synthetic versatility of the quinazoline core and the potent biological activity of natural alkaloids spurred intense research into its therapeutic applications. This led to the development of several landmark drugs.

Antihypertensive Agents: Prazosin

One of the first major therapeutic breakthroughs for synthetic quinazolines was the development of Prazosin, an α1-adrenoceptor antagonist used for the treatment of hypertension.[8][9] Its discovery marked a significant advancement in cardiovascular medicine.

Experimental Protocol: General Synthesis of Prazosin [9][10][11] The synthesis of Prazosin and its analogues typically involves a multi-step process.

  • Formation of the Quinazoline Core: The synthesis often starts with the construction of a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate.

  • Nucleophilic Aromatic Substitution: This intermediate is reacted with anhydrous piperazine. The piperazine displaces the chlorine atom at the 2-position to yield 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.[10]

  • Amide Bond Formation: The piperazine moiety is then acylated. 2-furoic acid is activated (e.g., by forming an acylimidazole) and reacted with the secondary amine of the piperazine ring to form the final Prazosin molecule.[10] In some methods, 2-furoyl chloride is reacted directly.[11]

Anticancer Agents: EGFR Tyrosine Kinase Inhibitors

The most profound impact of quinazoline derivatives has been in the field of oncology. The discovery of small-molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[12][13] Gefitinib (Iressa) and Erlotinib (Tarceva) are prototypical examples.[1][14][15]

Mechanism of Action: Gefitinib and Erlotinib are anilinoquinazoline derivatives that function as potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[14][16][17] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways.[18][19] These drugs bind reversibly to the ATP-binding pocket of the intracellular kinase domain of EGFR, preventing receptor autophosphorylation.[16][19][20] This blockade halts the activation of downstream cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, ultimately leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.[17][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Phosphorylates Gefitinib Gefitinib / Erlotinib Gefitinib->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Quantitative Biological Data

DrugTargetIC50 ValueDisease Indication
Prazosin α1-Adrenoceptor-Hypertension[8]
Gefitinib (Iressa) EGFR Tyrosine Kinase~2-37 nM (cell-free)Non-Small Cell Lung Cancer[14][21][22]
Erlotinib (Tarceva) EGFR Tyrosine Kinase~2 nM (cell-free)Non-Small Cell Lung Cancer, Pancreatic Cancer[15][]

Experimental Protocol: Representative Synthesis of Gefitinib [24][25] Modern syntheses of Gefitinib are optimized for yield and efficiency over the original multi-step routes. A common four-step approach is described below.

  • Chlorination: The starting material, 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, undergoes chlorination (e.g., using thionyl chloride or phosphorus oxychloride) to produce the highly reactive 4-chloroquinazoline intermediate.

  • Nucleophilic Substitution (Anilination): The 4-chloro intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol. The aniline displaces the chlorine at the C4 position to form the core anilinoquinazoline structure.

  • Deacetylation: The acetate protecting group at the C6 position is removed via hydrolysis (e.g., using lithium hydroxide in a methanol/water mixture) to yield the free 6-hydroxyl group.

  • O-Alkylation (Etherification): The final step involves the selective O-alkylation of the 6-hydroxyl group with 1-chloro-3-morpholinopropane (or a similar alkylating agent) in the presence of a base to yield the final product, Gefitinib.

G Start Quinazolinone Precursor Step1 Step 1: Chlorination Start->Step1 Inter1 4-Chloroquinazoline Intermediate Step1->Inter1 Step2 Step 2: Anilination Inter1->Step2 Inter2 Anilinoquinazoline Core Step2->Inter2 Step3 Step 3: Side-Chain Addition / Modification Inter2->Step3 Final Final Drug (e.g., Gefitinib) Step3->Final

Caption: Generalized workflow for the synthesis of quinazoline-based EGFR inhibitors.

Conclusion

The history of quinazoline derivatives is a compelling narrative of chemical discovery and therapeutic innovation. From its initial synthesis as a chemical curiosity in the 19th century, the quinazoline scaffold has evolved into a "privileged structure" in medicinal chemistry. The journey from early synthetic methods and the isolation of natural alkaloids to the rational design of highly selective and potent drugs like Prazosin, Gefitinib, and Erlotinib showcases the power of synthetic chemistry in addressing critical medical needs. The continued exploration of this versatile heterocyclic system promises further advancements in the development of novel therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide to Quinazolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine with a quinazoline core. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This document details its chemical identity, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a bicyclic aromatic heterocycle. Its structure consists of a pyrimidine ring fused to a benzene ring, with an amino group substituted at the 7-position.

  • IUPAC Name: this compound[1]

  • CAS Number: 101421-73-2[1]

  • Molecular Formula: C₈H₇N₃[1]

  • Molecular Weight: 145.16 g/mol [1]

Synonyms:

  • 7-Aminoquinazoline[1]

  • Quinazolin-7-ylamine[1]

  • 7-Quinazolinamine[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physicochemical and spectroscopic properties. While experimental data for the parent compound is not widely published, expected values and data from closely related derivatives are provided for reference.

PropertyValueSource/Notes
Physical State Light yellow to brown solid (expected)Based on the appearance of related quinazoline derivatives.
Melting Point 190-191 °CFor the closely related 6-aminoquinazoline.
pKa Not availablepKa values for quinazoline derivatives vary widely based on substitution. For example, quinazoline itself has a pKa of 3.51. The amino group at position 7 is expected to increase the basicity.
Solubility Not availableExpected to be soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is likely to be pH-dependent.
¹H NMR Not availableExpected chemical shifts (in DMSO-d₆) would show signals in the aromatic region (δ 7.0-9.5 ppm) and a signal for the amino protons. The protons on the quinazoline ring system will exhibit characteristic splitting patterns.
¹³C NMR Not availableExpected chemical shifts would appear in the aromatic region (δ 110-165 ppm). The carbon attached to the amino group would be shifted upfield compared to the unsubstituted quinazoline. For example, in some 7-substituted quinazolinones, the C7 signal appears around δ 109-111 ppm.[2]
Mass Spectrometry (MS) Molecular Ion (M+) at m/z 145.06The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₇N₃. Fragmentation would likely involve the quinazoline ring system.[3]
Infrared (IR) Spectroscopy Not availableExpected characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C=C stretching for the aromatic rings (around 1400-1600 cm⁻¹). IR spectra for the parent quinazoline are available for comparison.[4][5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aminoquinazolines is the reduction of the corresponding nitroquinazoline. The following is a representative two-step protocol adapted from general procedures for the synthesis of related compounds.

Step 1: Synthesis of 7-Nitroquinazoline

This step involves the nitration of a suitable quinazoline precursor. A general method for the nitration of quinazolinones involves treatment with a mixture of nitric and sulfuric acids. The resulting nitro-quinazolinone can then be converted to the chloroquinazoline, which is subsequently dehalogenated. A more direct synthesis of 7-nitroquinazoline may be possible but is not widely documented.

Step 2: Reduction of 7-Nitroquinazoline to this compound

Reaction:

7-Nitroquinazoline + Reducing Agent → this compound

Materials and Reagents:

  • 7-Nitroquinazoline

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-nitroquinazoline in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 5-10 equivalents of iron powder or 3-5 equivalents of tin(II) chloride dihydrate).

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours (2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the metal salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic (pH 8-9).

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure product.

Role in Drug Discovery and Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are investigated for a variety of therapeutic applications, most notably in oncology.

Kinase Inhibition

Many quinazoline derivatives are potent inhibitors of protein kinases, which are critical components of cell signaling pathways that are often dysregulated in cancer. For instance, gefitinib and erlotinib are well-known 4-anilinoquinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The amino group at the 7-position of the quinazoline ring can serve as a key attachment point for side chains that can enhance binding affinity and selectivity for specific kinase targets.

Below is a generalized signaling pathway illustrating the mechanism of action for many quinazoline-based kinase inhibitors.

Quinazoline_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Quinazoline This compound Derivative Quinazoline->RTK Inhibits ATP Binding GeneExpression Gene Expression Transcription->GeneExpression CellResponse Cell Proliferation, Survival, Angiogenesis GeneExpression->CellResponse

Generalized Kinase Inhibition Pathway

The diagram above illustrates how a quinazoline derivative can inhibit a receptor tyrosine kinase (RTK) like EGFR. By blocking the ATP binding site, the quinazoline inhibitor prevents the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening quinazoline-based compounds for their kinase inhibitory activity.

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound (Starting Material) Derivatization Derivatization (e.g., N-alkylation, acylation) Start->Derivatization Library Compound Library Derivatization->Library BiochemicalAssay Biochemical Kinase Assay (e.g., HTRF, FP) Library->BiochemicalAssay CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Library->CellBasedAssay HitIdentification Hit Identification BiochemicalAssay->HitIdentification CellBasedAssay->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR ADME ADME/Tox Profiling SAR->ADME LeadCandidate Lead Candidate ADME->LeadCandidate

Workflow for Kinase Inhibitor Discovery

This workflow begins with the chemical synthesis of a library of derivatives from a core scaffold like this compound. These compounds are then subjected to high-throughput biochemical and cell-based assays to identify "hits" with significant inhibitory activity. Promising hits undergo further optimization through structure-activity relationship (SAR) studies and ADME/Tox profiling to identify a lead candidate for further development.

Conclusion

This compound is a valuable heterocyclic compound with a chemically versatile structure. Its quinazoline core is a well-established pharmacophore in numerous biologically active compounds. While detailed experimental data for the parent compound is limited in the public domain, its role as a key intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents is clear. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of Quinazolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Quinazolin-7-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide is constructed based on the analysis of closely related quinazoline derivatives and established principles of spectroscopic interpretation. The data and methodologies presented herein offer a robust framework for the characterization of this compound and similar heterocyclic compounds.

Molecular Structure and Properties

This compound, with the molecular formula C₈H₇N₃, has a molecular weight of approximately 145.16 g/mol [1]. Its structure consists of a fused benzene and pyrimidine ring system, with an amine group substituted at the 7th position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous structures and general principles of spectroscopy[2][3][4][5][6][7][8].

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.2s-
H-4~8.8s-
H-5~7.8d~8.5
H-6~7.1dd~8.5, 2.0
H-8~7.0d~2.0
-NH₂~5.0-6.0br s-

Note: Chemical shifts are referenced to TMS (0.00 ppm) and are predicted for a DMSO-d₆ solvent. The broad singlet of the amine protons is exchangeable with D₂O.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158
C-4~152
C-4a~150
C-5~128
C-6~118
C-7~148
C-8~110
C-8a~120
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400-3500Medium
N-H Stretch (symmetric)3300-3400Medium
Aromatic C-H Stretch3000-3100Medium-Weak
C=N Stretch1620-1650Strong
Aromatic C=C Stretch1500-1600Medium-Strong
N-H Bend (scissoring)1580-1650Medium
C-N Stretch (aromatic amine)1250-1335Strong
N-H Wag665-910Broad, Strong

Note: The N-H stretching bands of the primary amine are expected to be sharp and distinct[6][7][9].

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺145Molecular Ion
[M-HCN]⁺118Loss of hydrogen cyanide
[M-N₂H₂]⁺115Loss of diazene from the pyrimidine ring

Note: The fragmentation pattern is predicted based on common fragmentation pathways of quinazoline and aromatic amine compounds[10][11][12]. The molecular ion peak is expected to be prominent.

Experimental Protocols

The following are standard protocols for acquiring high-quality spectroscopic data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring a high-resolution ¹H and ¹³C NMR spectrum is as follows:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube[13][14].

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform locking and shimming procedures to optimize the magnetic field homogeneity[14][15].

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 12-16 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 0-200 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm)[13].

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule[6][16].

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range[17].

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI)[18][19].

  • Data Acquisition:

    • For EI, use a standard ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300)[18].

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition[18][20].

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_method Prepare KBr Pellet or use ATR place Place Sample in Spectrometer prep_method->place acquire Acquire Spectrum (4000-400 cm-1) place->acquire identify Identify Characteristic Absorption Bands acquire->identify MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent dilute Dilute to Appropriate Concentration dissolve->dilute inject Inject into Mass Spectrometer dilute->inject ionize Ionize Sample (ESI or EI) inject->ionize acquire Scan Mass Range ionize->acquire identify_ion Identify Molecular Ion acquire->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag

References

Potential Therapeutic Targets for Quinazolin-7-amine Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for quinazolin-7-amine analogues, a class of compounds demonstrating significant promise in medicinal chemistry, particularly in the development of targeted anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction to this compound Analogues

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogues with substitutions at the 7-position, particularly the 7-amino group, have garnered considerable interest due to their potential to modulate the activity of key cellular targets implicated in various pathologies, most notably cancer. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent quinazoline molecule, leading to enhanced potency and selectivity. This guide focuses on three primary therapeutic targets for which this compound analogues have shown inhibitory activity: Epidermal Growth Factor Receptor (EGFR), Poly(ADP-ribose) Polymerase (PARP), and Tubulin.

Key Therapeutic Targets and Quantitative Data

This compound analogues have been investigated for their inhibitory activity against several key targets in cancer therapy. The following tables summarize the available quantitative data for these interactions.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.

Compound/Analogue TypeCell LineIC50 (µM)Reference
4-Aminoquinazoline-6,7-diol derivativesA5497.1 - 8.0[1]
4-Aminoquinazoline-6,7-diol derivativesA4312.2 - 3.4[1]
7-substituted-4-morpholine-quinazoline derivatives-Potent PI3K inhibition[2]
4-benzothienyl amino quinazoline with ethyl/methyl at C7-Good pan-RTK inhibitor activity[2][3]
Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts mitosis and leads to apoptotic cell death in rapidly dividing cancer cells.

Compound/AnalogueAssayIC50 (µM)Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneTubulin Assembly0.77[4][5]
Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are critical for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality, making it a targeted therapeutic strategy. While specific data for 7-amino analogues is limited, the broader quinazoline class has shown potent PARP inhibition.

Compound/Analogue TypeTargetIC50 (nM)Reference
Quinazoline-2,4(1H,3H)-dione derivativesPARP-1Nanomolar range[6]
Cpd36 (piperazinone-containing quinazoline-2,4(1H,3H)-dione)PARP-10.94[7]
Cpd36 (piperazinone-containing quinazoline-2,4(1H,3H)-dione)PARP-20.87[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow
In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogues in the kinase buffer.

  • Reaction Setup: To each well of a 96-well plate, add the test compound, EGFR kinase, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

EGFR_Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Add test compound, EGFR kinase, and substrate to 96-well plate B Initiate reaction with ATP A->B C Incubate at 30°C B->C D Stop reaction and detect ADP produced C->D E Measure luminescence D->E F Calculate IC50 E->F

EGFR Kinase Assay Workflow
In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of tubulin into microtubules and the effect of inhibitory compounds.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • GTP

  • Fluorescent reporter (e.g., DAPI)

  • Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

  • 96-well black plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogues in polymerization buffer.

  • Reaction Mixture: On ice, prepare a tubulin solution in polymerization buffer containing GTP and the fluorescent reporter.

  • Assay Setup: Add the test compounds to the wells of a pre-warmed 96-well plate.

  • Initiation: Initiate polymerization by adding the cold tubulin reaction mixture to the wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the inhibition of polymerization (calculated from the area under the curve or the maximum velocity of polymerization) against the logarithm of the compound concentration.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Prepare tubulin reaction mix on ice C Add compounds and tubulin mix to plate A->C B Prepare serial dilutions of test compounds B->C D Measure fluorescence kinetically at 37°C C->D E Plot polymerization curves D->E F Calculate IC50 E->F

Tubulin Polymerization Assay Workflow
PARP Activity Assay

This assay measures the activity of PARP enzymes by detecting the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Assay buffer

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: Use pre-coated histone plates or coat plates with histones.

  • Compound Incubation: Add serial dilutions of the this compound analogues to the wells.

  • Reaction Initiation: Add a mixture of PARP-1 enzyme and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.

  • Color Development: After another wash, add TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogues are attributed to their ability to interfere with key signaling pathways that drive cancer cell proliferation and survival.

EGFR Signaling Pathway Inhibition

Quinazoline-based inhibitors typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline This compound Analogue Quinazoline->EGFR Inhibits (ATP-competitive)

EGFR Signaling Pathway Inhibition
Disruption of Microtubule Dynamics

This compound analogues that target tubulin act by inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin.

Tubulin_Inhibition_Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Tubulin Depolymerization Microtubule->Mitosis Essential for Quinazoline This compound Analogue Quinazoline->Tubulin Binds to Colchicine Site G2M_Arrest G2/M Phase Arrest Quinazoline->G2M_Arrest Induces Apoptosis Apoptosis Mitosis->Apoptosis Leads to (if arrested) G2M_Arrest->Apoptosis Leads to

Mechanism of Tubulin Polymerization Inhibition
PARP Inhibition and Synthetic Lethality

PARP inhibitors block the repair of single-strand DNA breaks (SSBs). In cancer cells with defective homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), these unrepaired SSBs are converted to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway leads to genomic instability and cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Activates Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) Repair DSB->HR Repaired by Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis Unrepaired DSBs lead to PARP->SSB Repairs Viability Cell Viability HR->Viability Maintains HR->Apoptosis Deficiency in BRCA-mutant cells Quinazoline This compound Analogue Quinazoline->PARP Inhibits Replication->DSB

Mechanism of PARP Inhibition and Synthetic Lethality

Conclusion

This compound analogues represent a promising class of compounds with the potential to target multiple key pathways in cancer. The data and protocols presented in this guide highlight their activity against EGFR, tubulin, and potentially PARP. Further research focusing on the structure-activity relationships of 7-amino substitutions is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these analogues for clinical development. The experimental workflows and pathway diagrams provided herein serve as a foundational resource for researchers in this field.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Specifically, 2,4-disubstituted quinazolines are of significant interest due to their potent biological properties, including anticancer, anti-inflammatory, antimicrobial, and anti-angiogenesis activities.[2][3][4] The versatile structure of the quinazoline core allows for functionalization at the 2 and 4 positions, enabling the modulation of its biological effects and the development of targeted therapeutic agents.[1] This document provides detailed protocols for three distinct and effective methods for synthesizing 2,4-disubstituted quinazolines, catering to various laboratory capabilities and research needs.

Protocol 1: One-Pot, Three-Component Synthesis via Aerobic Oxidation

This protocol details a catalyst-free, one-pot method for synthesizing 2,4-disubstituted quinazolines from 2-aminoaryl ketones, aldehydes, and a nitrogen source like urea or ammonium acetate.[5][6][7] This approach is noted for its efficiency, use of readily available starting materials, mild reaction conditions, and high yields under aerobic oxidation.[7]

General Reaction Scheme:
  • Reactants: 2-Aminobenzophenone, an Aldehyde, and Urea.

  • Product: 2,4-Disubstituted Quinazoline.

Experimental Protocol:
  • Step 1: Reagent Mixture: In a reaction vessel, combine 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.0 mmol), and urea (2.0 equiv.).

  • Step 2: Reaction Condition: Heat the mixture at 140°C for approximately 20 minutes. The reaction is typically carried out under aerobic conditions.[6]

  • Step 3: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture and stir.

  • Step 5: Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Step 6: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 7: Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,4-disubstituted quinazoline.

Protocol 2: Microwave-Assisted Synthesis from Acylated ortho-Aminoacylbenzenes

This method provides a rapid, three-step synthesis of 2,4-disubstituted quinazolines starting from readily available anilides. The key final step involves a microwave-assisted cyclization, which significantly reduces reaction times.[8]

General Reaction Scheme:
  • Photo-Fries Rearrangement: Anilide → ortho-Aminoacylbenzene

  • Acylation: ortho-Aminoacylbenzene → N-Acyl-ortho-aminoacylbenzene

  • Microwave-Assisted Cyclization: N-Acyl-ortho-aminoacylbenzene + Ammonium Formate → 2,4-Disubstituted Quinazoline

Experimental Protocol (Focus on Microwave Cyclization):
  • Step 1: Reagent Mixture: In a microwave-safe vial, place the N-acylated ortho-aminoacylbenzene derivative (e.g., 0.1 g scale) and ammonium formate (HCOONH₄).[8]

  • Step 2: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a power of 150 W and a temperature of 150°C.[8] The reaction time can vary from 10 to 20 minutes, depending on the steric hindrance of the substituents.[8]

  • Step 3: Work-up: After irradiation, cool the reaction vial to room temperature.

  • Step 4: Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonium formate.

  • Step 5: Drying and Concentration: Dry the organic layer over a drying agent like anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Step 6: Purification: Purify the resulting residue by flash chromatography to obtain the desired 2,4-disubstituted quinazoline.[8]

Protocol 3: Multi-Step Synthesis from Anthranilic Acid Derivatives

This classical and versatile approach involves the construction of the quinazoline core from anthranilic acid, followed by functionalization at the C4 and C2 positions. A key intermediate is the 4-chloroquinazoline, which is susceptible to nucleophilic substitution.[2]

General Reaction Scheme:
  • Amidation: 2-Nitrobenzoyl chloride + Anthranilamide → Amide intermediate (2).

  • Quinazolinone Formation: Amide (2) → Quinazolinone (3) via oxidative ring closure.

  • Chlorination: Quinazolinone (3) + POCl₃ → 4-Chloroquinazoline intermediate (4).

  • Nucleophilic Substitution (C4): 4-Chloroquinazoline (4) + Amine → 4-Amino-2-substituted-quinazoline (5).

  • Reduction of Nitro Group (C2 substituent): Nitro-substituted quinazoline (5) → Amine-substituted quinazoline (6).

  • Further Functionalization (Optional): Acylation of the amine group to yield final products.

Experimental Protocol (Steps 3 & 4):
  • Step 3: Synthesis of 4-Chloroquinazoline Intermediate (4):

    • To a solution of the quinazolinone derivative (3) in toluene, add N,N-diethylaniline.[2]

    • Add phosphorus oxychloride (POCl₃) dropwise to the mixture.

    • Reflux the reaction mixture for 6 hours.[2]

    • After cooling, pour the mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 4-chloroquinazoline intermediate.

  • Step 4: Synthesis of 4-Amino-Substituted Quinazoline (5):

    • Dissolve the 4-chloroquinazoline intermediate (4) in a suitable solvent such as tetrahydrofuran (THF).[2]

    • Add the desired primary or secondary amine (e.g., 3-(dimethylamino)-1-propylamine).[2]

    • Reflux the mixture for approximately 5 hours.[2]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue, typically by column chromatography, to obtain the 4-amino-2-substituted-quinazoline.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for representative examples from the detailed protocols.

ProtocolStarting MaterialsKey Reaction ConditionsProductYield (%)Reference
12-Aminobenzophenone, 2-chloro-3-formylquinoline, Urea140°C, 20 minutes, catalyst-free2-(2-chloroquinolin-3-yl)-4-phenylquinazoline92%[6]
12-Aminobenzophenone, Ammonium acetate140°C, 20 minutes, SnCl₂ (5 mol%)2-Methyl-4-phenylquinazoline90%[6]
2N-(2-Benzoyl-4-chlorophenyl)-2,2-dimethylpropanamideMicrowave (150 W, 150°C), 20 minutes, HCOONH₄2-tert-Butyl-6-chloro-4-phenylquinazoline72%[8]
2N-(2-Benzoyl-4-chlorophenyl)acetamideMicrowave (150 W, 150°C), 10 minutes, HCOONH₄6-Chloro-2-methyl-4-phenylquinazoline85%[8]
32-(2-Nitrophenyl)-3H-quinazolin-4-onePOCl₃, Toluene, reflux, 6 hours4-Chloro-2-(2-nitrophenyl)quinazolineN/A[2]
34-Chloro-2-(2-nitrophenyl)quinazoline, 3-(Dimethylamino)-1-propylamineTHF, reflux, 5 hoursN,N-Dimethyl-N'-(2-(2-nitrophenyl)quinazolin-4-yl)N/A[2]
3N,N-Dimethyl-N'-(2-(2-nitrophenyl)quinazolin-4-yl)propane-1,3-diamine10% Pd/C, 80% N₂H₄·H₂O, Isopropanol, reflux, 2 hours2-(4-(3-(Dimethylamino)propylamino)quinazolin-2-yl)96%[2]

Mandatory Visualization

Experimental Workflow

G Start Starting Materials Mixing Combine Reactants & Solvents Start->Mixing Reaction Reaction (Heating / Microwave) Mixing->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching / Extraction) Monitoring->Workup Complete Purification Purification (Chromatography / Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure 2,4-Disubstituted Quinazoline Analysis->End

Caption: General experimental workflow for the synthesis of 2,4-disubstituted quinazolines.

General Synthetic Pathway

G R1 2-Aminoaryl Ketone or Anthranilic Acid Derivative Product 2,4-Disubstituted Quinazoline R1->Product R2 Aldehyde / Acyl Chloride or other C2 source R3 Nitrogen Source (Urea, Amine, NH₄OAc) R2->Product R3->Product

Caption: Logical relationship of starting materials for 2,4-disubstituted quinazoline synthesis.

References

High-Throughput Screening Assays for Quinazolin-7-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Quinazolin-7-amine derivatives, a promising class of compounds in drug discovery, particularly in the development of kinase inhibitors for oncology. These guidelines are designed to assist researchers in identifying and characterizing novel therapeutic candidates.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinazoline scaffold is considered a "privileged structure" in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[1] The 7-amino substitution on the quinazoline ring offers a key point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. High-throughput screening of libraries of these compounds is a critical first step in the identification of novel and effective drug candidates.

This document focuses on HTS assays targeting key oncogenic kinases, including EGFR and Phosphatidylinositol 3-kinase (PI3K), which are frequently dysregulated in various cancers.

Data Presentation: Inhibitory Activity of this compound and Related Derivatives

The following tables summarize the in vitro activity of various quinazoline derivatives against different kinases and cancer cell lines. This data, compiled from published studies, illustrates the therapeutic potential of this compound class and serves as a benchmark for HTS campaigns.

Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives

Compound IDModificationTargetIC50 (nM)Reference
Compound 1 4-Anilino-quinazolineEGFR (wild-type)0.05[2]
Compound 2 4-Anilino-quinazolineEGFR (T790M/L858R mutant)5.6[2]
Gefitinib 4-Anilino-quinazolineEGFR (wild-type)2.4[3]
Compound 19b Quinazoline-semicarbazoneEGFR (wild-type)0.1[2]
Compound 14d Quinazoline-semicarbazoneEGFR (T790M/L858R mutant)8.6[2]
Compound 6d Quinazolin-4(3H)-oneEGFR69[4]
Compound QZ-5 Quinazoline derivativeEGFR1600[5]

Table 2: PI3K Kinase Inhibitory Activity of Selected Quinazoline Derivatives

Compound IDModificationTargetIC50 (nM)Reference
Compound 13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94[6]
Compound (S)-C5 3-Substituted quinazolin-4(3H)-onePI3KαPotent Inhibition[7]
Compound (S)-C8 3-Substituted quinazolin-4(3H)-onePI3KαPotent Inhibition[7]
Compound 11 4-Aryl quinazolinePI3KδPotent Inhibition[8]
Compound 41 Quinazoline derivativePI3Kδ1.13[9]
Compound 42 Quinazoline derivativePI3Kδ2.52[9]

Table 3: Anti-proliferative Activity of Selected Quinazoline Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 13k HCC8270.09[6]
Compound 13k A5490.15[6]
Compound 13k H19750.21[6]
Compound QZ-5 A5491.6[5]
Compound QZ-5 MCF-72.4[5]
Compound 6d NCI-H4600.789[4]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways often targeted by this compound derivatives.

EGFR_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway and Inhibition.

PI3K_AKT_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway and Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel this compound derivative inhibitors follows a cascaded approach, starting with a primary biochemical screen, followed by secondary cell-based assays for hit confirmation and characterization.

HTS_Workflow Start This compound Derivative Library PrimaryHTS Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET, FP, AlphaLISA) Start->PrimaryHTS HitID Hit Identification (% Inhibition > Threshold) PrimaryHTS->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Active Inactive Inactive Compounds HitID->Inactive Inactive SecondaryAssay Secondary Assay: Cell-Based Assay (e.g., Cell Viability, Target Engagement) DoseResponse->SecondaryAssay HitValidation Hit Validation & Confirmation SecondaryAssay->HitValidation LeadOpt Lead Optimization HitValidation->LeadOpt Confirmed Hits FalsePositive False Positives/ Cytotoxic HitValidation->FalsePositive Not Confirmed

High-Throughput Screening Cascade.

Experimental Protocols

Protocol 1: Biochemical HTS using LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify direct inhibitors of a target kinase (e.g., EGFR, PI3Kα).

Materials and Reagents:

  • LanthaScreen™ Certified Kinase (e.g., EGFR, PI3Kα)

  • Fluorescein-labeled substrate peptide/protein

  • LanthaScreen™ Eu-labeled anti-phospho antibody

  • ATP

  • TR-FRET Dilution Buffer

  • This compound compound library (10 mM in DMSO)

  • Staurosporine or other known inhibitor (positive control)

  • 384-well, low-volume, non-treated, black plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and a known inhibitor for positive controls.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in TR-FRET dilution buffer. Add 5 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in TR-FRET dilution buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a 2X detection solution containing the Eu-labeled antibody in TR-FRET dilution buffer with EDTA to stop the reaction. Add 10 µL of the detection solution to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).

Data Analysis:

  • Calculate the emission ratio (520 nm / 495 nm).

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

Protocol 2: Cell-Based HTS for Anti-proliferative Activity using CellTiter-Glo®

This protocol utilizes a luminescent cell viability assay to screen for compounds that inhibit the proliferation of a cancer cell line dependent on the target kinase.[10][11][12][13]

Materials and Reagents:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, MCF-7 for PI3K)

  • Appropriate cell culture medium with serum and antibiotics

  • This compound compound library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates

  • Multidrop dispenser and a plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a final concentration of 1,000-5,000 cells per 25 µL. Using a multidrop dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 25-50 nL of the diluted compounds to the cell plates. Add DMSO and a known cytotoxic agent as negative and positive controls, respectively.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound. % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))

Protocol 3: Biochemical HTS using AlphaLISA® Kinase Assay

This protocol describes a bead-based proximity assay to identify direct inhibitors of a target kinase.

Materials and Reagents:

  • Recombinant target kinase

  • Biotinylated substrate peptide

  • Phospho-specific antibody

  • AlphaLISA® Acceptor beads (conjugated to the phospho-specific antibody)

  • Streptavidin-coated Donor beads

  • AlphaLISA® Buffer

  • ATP

  • This compound compound library (10 mM in DMSO)

  • 384-well white opaque plates

  • Alpha-enabled microplate reader

Procedure:

  • Compound Plating: Dispense compounds into the assay plate as described in Protocol 1.

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in AlphaLISA® buffer. Dispense 5 µL of this solution into each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in AlphaLISA® buffer. Add 5 µL of the ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Prepare a detection mixture containing the AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA® buffer with EDTA to stop the reaction. Add 10 µL of the detection mixture to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm).

Data Analysis:

  • Calculate the percent inhibition based on the AlphaLISA signal, similar to the TR-FRET data analysis.

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen should be subjected to further validation to confirm their activity and elucidate their mechanism of action.

  • Hit Confirmation: Re-test the primary hits in the same assay to eliminate false positives.

  • Dose-Response Curves: Generate IC50 curves for confirmed hits to determine their potency.

  • Orthogonal Assays: Validate hits in a different assay format (e.g., a biochemical hit in a cell-based assay) to rule out assay-specific artifacts.

  • Selectivity Profiling: Screen active compounds against a panel of other kinases to assess their selectivity.

  • Mechanism of Action Studies: Conduct further biochemical and cell-based assays to understand how the compounds inhibit the target signaling pathway.

These application notes and protocols provide a robust framework for the high-throughput screening of this compound derivative libraries. By employing these methodologies, researchers can efficiently identify and characterize novel kinase inhibitors with therapeutic potential.

References

Application of Quinazolin-7-amine Derivatives in Kinase Inhibition Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for utilizing quinazolin-7-amine and its derivatives in kinase inhibition assays. The quinazoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.

Overview of this compound in Kinase Inhibition

Quinazoline derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2][3] Their mechanism of action often involves the inhibition of protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Specifically, the 4-anilinoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibition. Modifications at the 6 and 7-positions of the quinazoline ring have been shown to significantly influence the potency and selectivity of these inhibitors.[1] this compound and its derivatives, featuring substitutions at the 7-position, have been explored as inhibitors of several key kinases implicated in oncology.

Targeted Kinases and Signaling Pathways

This compound derivatives have been successfully employed to target several critical kinases involved in cancer progression. The primary targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Extracellular Signal-Regulated Kinases 1/2 (ERK1/2).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] These pathways are pivotal in promoting cell proliferation, survival, and metastasis.[4] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling.[4]

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription ERK->GeneTranscription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription Promotes EGF EGF Ligand EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Binds to Kinase Domain

Caption: EGFR signaling and quinazoline inhibition mechanism.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)

ERK1 and ERK2 are the final kinases in the MAPK/ERK cascade. Aberrant activation of this pathway is a common feature in many cancers.[5] Directly targeting ERK1/2 is a rational therapeutic strategy, especially in tumors with resistance to inhibitors of upstream components like RAF and MEK.[5][6] Derivatives of 2-amino-7-amide quinazoline have been developed as potent and orally bioavailable inhibitors of ERK1/2.[5][7]

The diagram below outlines the workflow for evaluating ERK1/2 inhibitors.

ERK_Inhibitor_Workflow Start Start: Design & Synthesize 2-amino-7-amide quinazoline derivatives Biochemical_Assay Biochemical Assay: Determine IC50 against ERK1 and ERK2 Start->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay: Determine IC50 in cancer cell lines (e.g., HT29) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action: Measure phosphorylation of downstream substrate (RSK) Cell_Based_Assay->Mechanism_Study ADMET_PK ADMET & Pharmacokinetic (PK) Profiling Mechanism_Study->ADMET_PK In_Vivo In Vivo Efficacy: Antitumor activity in xenograft models ADMET_PK->In_Vivo End End: Identify Lead Candidate In_Vivo->End

Caption: Workflow for the evaluation of ERK1/2 inhibitors.

Quantitative Data Summary

The inhibitory potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibitory concentration (GI50) in cell-based assays. The following tables summarize representative data for various quinazoline derivatives.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
10 ERK18.52[7]
ERK26.45[7]
23 ERK1/2Single-digit nM[5][7]
46 VEGFR-25.4[1]
47 EGFR12[1]
59 CDK-47[1]
Compound 25 EGFR53.1[1]
Compound 28 EGFR14.1[1]
Compound 21 VEGFR-24.6[8]
Compound 27 VEGFR-216[8]
Compound 12 EGFRT790M72.8[9]
VEGFR-252.3[9]
Compound 22a VEGFR-260.00[9]
Compound 22b VEGFR-286.36[9]
Compound 6c CDK2183[10]
EGFR83[10]
VEGFR-276[10]
HER2138[10]

Table 2: Cytotoxic Activity of Quinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
10 HT29Colorectal3.23[7]
17 MiaPaCa2Pancreatic1.32[1]
42 HT-29Colorectal0.13[1]
MCF-7Breast0.56[1]
43 HT-29Colorectal0.15[1]
MCF-7Breast1.81[1]
5d HepG2Liver1.94[11]
MCF-7Breast7.1[11]
Compound 29 HepG2Liver1.68[8]
Compound 33 MCF-7Breast1.35[8]
Compound 34 HepG2Liver3.24[8]
4i A549Lung17.0[12]
4m A549Lung14.2[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 value of a compound against a specific kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[4]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the plate, add the test compound dilution.

    • Add the kinase enzyme and substrate mixture to each well to initiate the reaction.

    • Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Luminescence Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light.[4]

  • Data Acquisition: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.[4]

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[4]

The following diagram illustrates the workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - ATP - Test Compound Compound_Prep->Reaction_Setup Incubation1 Incubate at Optimal Temperature Reaction_Setup->Incubation1 Stop_Reaction Stop Kinase Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Incubation1->Stop_Reaction Incubation2 Incubate at Room Temperature Stop_Reaction->Incubation2 Detect_Signal Add Detection Reagent & Generate Luminescence Incubation2->Detect_Signal Incubation3 Incubate to Stabilize Signal Detect_Signal->Incubation3 Read_Plate Measure Luminescence with Plate Reader Incubation3->Read_Plate Data_Analysis Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis End End: Report IC50 Value Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Test quinazoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Humidified 5% CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. Replace the old medium with 100 µL of medium containing the different compound concentrations. Include a vehicle control (DMSO). Incubate for 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound and its derivatives are a versatile class of compounds for the development of potent and selective kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and execute experiments to evaluate the efficacy of novel quinazoline-based compounds in kinase inhibition and as potential anticancer agents. Careful consideration of the specific kinase target and the appropriate assay format is crucial for obtaining reliable and meaningful results in the drug discovery process.

References

Application Notes and Protocols for the Purification of Quinazolin-7-amine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of Quinazolin-7-amine using column chromatography. The protocols described are based on established methods for the purification of aromatic amines and heterocyclic compounds of a similar nature. Due to the limited availability of specific published data for this compound, the quantitative data presented is representative and based on typical results for structurally related molecules.

Purification Strategy Overview

The selection of an appropriate purification strategy for this compound is contingent on the scale of the purification and the impurity profile of the crude material. A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial purification by standard column chromatography on silica gel, followed by further polishing with preparative High-Performance Liquid Chromatography (HPLC) if higher purity is required. For basic compounds like this compound, the use of amine-functionalized silica or the addition of a basic modifier to the mobile phase can be advantageous to minimize tailing and improve separation.[1][2][3]

A general workflow for the purification of this compound is presented below.

Quinazolin_7_amine_Purification_Workflow Crude Crude this compound ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom Primary Purification PurityAnalysis1 Purity Analysis (TLC, HPLC, NMR) ColumnChrom->PurityAnalysis1 Recrystallization Recrystallization (Optional Polishing) PurityAnalysis1->Recrystallization If purity >95% and crystalline PrepHPLC Preparative HPLC (High Purity) PurityAnalysis1->PrepHPLC If impurities persist PurityAnalysis2 Final Purity Analysis (HPLC, NMR, MS) Recrystallization->PurityAnalysis2 PrepHPLC->PurityAnalysis2 PureProduct Pure this compound (>99%) PurityAnalysis2->PureProduct Quinazoline_Target_Pathway Quinazoline This compound (or derivative) Target Target Protein (e.g., Kinase) Quinazoline->Target Binds to Inhibition Inhibition Quinazoline->Inhibition Pathway Signaling Pathway Target->Pathway Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) Pathway->CellularResponse Leads to Inhibition->Target blocks Modulation Modulation Inhibition->Modulation Modulation->CellularResponse alters

References

Preparing Quinazolin-7-amine Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolin-7-amine and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. These compounds are frequently investigated for their potential as therapeutic agents, particularly in oncology, due to their common mechanism of action as kinase inhibitors. Proper preparation of stock solutions is a critical initial step for any in vitro cell-based assay to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays.

Solubility and Stability

The solubility of quinazoline derivatives can vary significantly based on their specific substitutions. While quantitative solubility data for this compound in common laboratory solvents is not extensively published, general guidelines for similar compounds can be followed. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of quinazoline derivatives for use in biological assays.

Table 1: General Solubility and Storage Recommendations for this compound

ParameterRecommendationSource/Rationale
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)Common practice for quinazoline derivatives in cell-based assays.
Aqueous Solubility Sparingly solubleThe quinoline core is largely hydrophobic.
Stock Solution Concentration 10 mM (typical starting point)A common concentration used for preparing serial dilutions for cell-based assays.[1]
Storage Temperature -20°CTo minimize degradation and maintain compound integrity.[2]
Storage Conditions Aliquoted in small volumes, protected from lightTo avoid repeated freeze-thaw cycles and photodegradation.[2]
Aqueous Solution Stability Prepare fresh for each experimentAqueous solutions of similar compounds are not recommended to be stored for more than one day.[3]
DMSO Solution Stability Use within a reasonable timeframeSome studies suggest quinazoline derivatives in DMSO may be less stable over long periods compared to aqueous solutions stored at 4°C.[4][5]

Safety Precautions

This compound and its derivatives should be handled with care in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the compound. General safety precautions for handling amine-containing heterocyclic compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste according to institutional and local regulations.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass: Determine the molecular weight (MW) of your specific this compound compound. Use the following formula to calculate the mass required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound in a microcentrifuge tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label and store: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C, protected from light.

Protocol for Preparing Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw stock solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare serial dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5% v/v), to avoid solvent-induced cytotoxicity.[2]

  • Vehicle control: Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium as the highest concentration of the test compound.

  • Add to cells: Add the prepared working solutions and the vehicle control to your cell culture plates according to your experimental design.

Mechanism of Action and Signaling Pathways

Quinazoline derivatives are well-documented as inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways involved in cell proliferation, survival, and differentiation. Two of the most common pathways targeted by quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Ras-Raf-MEK-ERK (MAPK) signaling cascades.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add to solvent vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serial Dilution in Media thaw->dilute treat Treat Cells dilute->treat control Prepare Vehicle Control control->treat

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazolinamine This compound Quinazolinamine->EGFR inhibits

Caption: Simplified EGFR and MAPK/ERK signaling pathway inhibition.

References

Application Note: Mass Spectrometry Analysis of Quinazolin-7-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the analysis of reaction products of Quinazolin-7-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). Quinazoline derivatives are a significant class of compounds in drug discovery, known for their wide range of biological activities, including acting as kinase inhibitors.[1][2][3] This document provides a comprehensive protocol for the synthesis of a model N-aryl this compound derivative, its subsequent LC-MS analysis for reaction monitoring and product confirmation, and a discussion of its potential role in inhibiting key signaling pathways. The provided protocols are intended for researchers, scientists, and drug development professionals working on the synthesis and characterization of novel quinazoline-based compounds.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents, particularly as kinase inhibitors for cancer therapy.[3][4][5] The synthesis and characterization of novel quinazoline derivatives are crucial steps in the drug discovery pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, offering high sensitivity and selectivity for the identification and quantification of reactants, intermediates, and final products.[6][7][8][9] This application note focuses on a model reaction of this compound and provides a detailed workflow for its analysis.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)this compound (Model Reaction)

This protocol describes a representative Buchwald-Hartwig amination reaction to synthesize an N-aryl derivative of this compound.

Materials:

  • This compound (Reactant A)

  • 1-bromo-4-methoxybenzene (Reactant B)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), 1-bromo-4-methoxybenzene (1.2 mmol), cesium carbonate (2.0 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous 1,4-dioxane (10 mL) and degas the mixture with nitrogen for 15 minutes.

  • Add Palladium(II) acetate (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by taking aliquots for LC-MS analysis (see section 2.2).

  • Upon completion, cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

LC-MS/MS Analysis

This protocol outlines the parameters for analyzing the reaction mixture and the purified product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or Q-TOF Mass Spectrometer equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Range (Full Scan) m/z 100-500
Collision Energy (MS/MS) 10-40 eV (optimized for each compound)
Sample Preparation for LC-MS Analysis
  • Reaction Monitoring: Dilute 5 µL of the reaction mixture in 1 mL of acetonitrile/water (50:50, v/v).

  • Product Characterization: Prepare a 1 mg/mL stock solution of the purified product in a suitable solvent (e.g., DMSO). Further dilute to a working concentration of 1 µg/mL in acetonitrile/water (50:50, v/v).

Data Presentation

The following tables summarize the expected quantitative data from the LC-MS analysis of the model reaction.

Table 1: Expected Molecular Weights and m/z Values of Key Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound (Reactant A)C₈H₇N₃145.16146.07
1-bromo-4-methoxybenzene (Reactant B)C₇H₇BrO187.03Not readily ionized by ESI+
N-(4-methoxyphenyl)this compound (Product C)C₁₅H₁₃N₃O251.28252.11

Table 2: Hypothetical Reaction Monitoring Data (Relative Peak Area %)

Time (hours)This compound (Reactant A)N-(4-methoxyphenyl)this compound (Product C)
0100%0%
275%25%
630%70%
125%95%
24<1%>99%

Table 3: Predicted Major MS/MS Fragments of N-(4-methoxyphenyl)this compound ([M+H]⁺ = 252.11)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
252.11237.09Loss of CH₃
252.11224.10Loss of CO
252.11145.06Loss of C₇H₇O (methoxyphenyl radical)
252.11118.06Loss of C₈H₆N₂ (quinazoline radical)

Visualization of Biological Context

Quinazoline derivatives are well-known inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[10][11][12] The aberrant activation of these pathways, such as the ERK/MAPK pathway, is a hallmark of many cancers. The synthesized N-(4-methoxyphenyl)this compound could potentially act as an inhibitor in such a pathway.

ERK_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Regulates QuinazolineInhibitor This compound Derivative QuinazolineInhibitor->RAF Inhibits QuinazolineInhibitor->MEK Inhibits

Caption: ERK/MAPK signaling pathway with potential inhibition sites for quinazoline derivatives.

Discussion

The described LC-MS method is highly suitable for the analysis of this compound reaction products. The reverse-phase chromatography provides excellent separation of the polar starting material and the more non-polar N-aryl product. ESI in positive mode is effective for the ionization of the basic nitrogen atoms in the quinazoline core, leading to strong [M+H]⁺ signals.

The fragmentation pattern of quinazolines is influenced by the nature and position of substituents.[13] For N-aryl quinazolin-7-amines, characteristic cleavages are expected at the C-N bond connecting the aryl group to the quinazoline core, as well as fragmentations within the quinazoline ring system itself. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the product and its fragments, providing an additional layer of confidence in structural elucidation.

The biological relevance of these synthesized molecules lies in their potential to modulate kinase activity.[11][14] The ERK/MAPK pathway is a well-established target in oncology, and the development of novel inhibitors is an active area of research. The analytical methods detailed in this application note provide the necessary tools to support the synthesis and characterization of new quinazoline-based kinase inhibitors.

Conclusion

This application note provides a detailed and practical guide for the synthesis and LC-MS analysis of a model this compound reaction product. The presented protocols for synthesis, LC-MS/MS analysis, and data interpretation can be readily adapted for a wide range of quinazoline derivatives. The visualization of the biological context highlights the importance of this class of compounds in modern drug discovery.

References

Application Notes and Protocols: Quinazolin-7-amine Derivatives as Versatile Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of quinazolin-7-amine derivatives as fluorescent molecular probes. These compounds offer a versatile scaffold for the development of sensors for bioimaging, pH sensing, and kinase activity profiling, making them valuable tools in cellular biology and drug discovery.

Introduction to this compound Probes

This compound derivatives are a class of heterocyclic compounds that exhibit favorable photophysical properties, including strong fluorescence and environmental sensitivity. The quinazoline core acts as a fluorophore, and the amino group at the 7-position can be readily functionalized to modulate the probe's spectral properties and to introduce specific functionalities for targeting various analytes and biological macromolecules. Their utility spans from visualizing subcellular organelles to quantifying enzymatic activity and sensing changes in the cellular microenvironment.

Quantitative Data Summary

The photophysical properties of this compound and its derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for representative compounds.

Table 1: Photophysical Properties of 7-Amino-Substituted Quinazoline Derivatives. [1]

CompoundDonor Group at Position 7Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
6 Amino35041262-3.29
7 N-morpholino3514581070.438.36
8 N-piperidino411519108--
9 Phenoxazine45653377-5.98 (avg)
10 4-(diphenylamino)phenylamino436597161-4.31
3 7-amino-2-(N,N-dimethylamino)quinazoline~300400~1000.17-
4a 7-(methylamino)-2-(N,N-dimethylamino)quinazoline~300424~1240.18-
4b 7-(dimethylamino)-2-(N,N-dimethylamino)quinazoline~300411~1110.19-
4c 7-(tosylamino)-2-(N,N-dimethylamino)quinazoline~300420~1200.31-
6 7-amino-2-(N,N-dimethylamino)-4-phenylquinazoline~320505~1850.07-
7 2-(N,N-dimethylamino)-4-methoxyquinazoline~282430~1480.69-

Data for compounds 6-10 measured in cyclohexane. Data for compounds 3, 4a-c, 6, and 7 measured in DMSO.

Table 2: Representative Inhibitory Activity of Quinazoline Derivatives against Kinases. [2]

Compound IDTarget KinaseAssay TypeIC50 (nM)Cell LineGI50 (nM)
Gefitinib EGFRBiochemical2NCI-H3589
Erlotinib EGFRBiochemical2NCI-H358100
Lapatinib EGFR/HER2Biochemical3 (EGFR), 9 (HER2)BT47425

Key Applications and Experimental Protocols

Live-Cell Imaging: Visualizing Subcellular Structures

This compound derivatives can be designed to localize within specific cellular compartments, such as the Golgi apparatus, enabling the study of their morphology and dynamics.

G cluster_prep Probe Preparation cluster_cell Cell Staining cluster_imaging Fluorescence Microscopy prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute Stock to 1-10 µM in Culture Medium prep_stock->prep_working stain Incubate with Probe Solution (15-30 min, 37°C) prep_working->stain cell_prep Seed and Culture Cells to 60-70% Confluency wash1 Wash Cells with PBS cell_prep->wash1 wash1->stain wash2 Wash Cells 3x with PBS stain->wash2 excite Excite at ~405 nm wash2->excite emit Collect Emission at 450-550 nm excite->emit acquire Acquire Images emit->acquire

Caption: General workflow for staining and imaging live cells with this compound probes.

This protocol is adapted for a generic this compound derivative based on protocols for structurally similar quinoline probes.[2]

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Mammalian cells (e.g., HeLa, A549)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue light filter)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the this compound derivative in anhydrous DMSO. Vortex to ensure complete dissolution. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture in a 37°C, 5% CO₂ incubator until they reach 60-70% confluency.

  • Probe Loading: a. On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell line and specific probe. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells three times with pre-warmed PBS to remove excess probe. c. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Imaging: a. Image the stained cells using a fluorescence microscope (e.g., confocal or wide-field). b. Excite the probe using a laser line or filter set around 405 nm. c. Collect the fluorescence emission in the range of 450-550 nm. d. Acquire images using appropriate settings for laser power, gain, and exposure to minimize phototoxicity and photobleaching.

pH Sensing in Biological Systems

The amino group at the 7-position of the quinazoline ring can be protonated, leading to changes in the probe's electronic structure and, consequently, its fluorescence properties. This pH-dependent fluorescence makes these derivatives useful for sensing pH changes in cellular compartments like lysosomes and endosomes.[3][4]

G cluster_basic Basic/Neutral pH cluster_acidic Acidic pH probe_basic This compound (Deprotonated) fluo_low Low Fluorescence probe_basic->fluo_low Excitation probe_acidic Quinazolin-7-ammonium (Protonated) probe_basic->probe_acidic + H+ fluo_high High Fluorescence probe_acidic->fluo_high Excitation

Caption: The pH sensing mechanism of 7-aminoquinazoline probes.

This protocol is based on the characterization of pH-responsive 2-(N,N-dimethylamino)quinazolines.

Materials:

  • 7-Amino-2-(N,N-dimethylamino)quinazoline derivative

  • DMSO

  • Aqueous buffers of varying pH (e.g., citrate, phosphate, borate buffers)

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the probe in DMSO.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in aqueous buffers of different pH values. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

  • Fluorescence Measurement: a. For each pH value, record the fluorescence emission spectrum using an appropriate excitation wavelength (e.g., 330 nm). b. Record the fluorescence intensity at the emission maximum.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of pH. b. Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Kinase Activity Profiling

Quinazoline derivatives are well-known inhibitors of various protein kinases, particularly those involved in cancer signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-Regulated Kinase (ERK).[5] Fluorescently labeled this compound derivatives can be developed as probes to study kinase-ligand interactions and for high-throughput screening of kinase inhibitors.

G EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Quinazoline This compound Inhibitor Quinazoline->Dimerization Inhibits ATP ATP ATP->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription Transcription Factors RSK->Transcription GeneExpression Gene Expression (Proliferation, Differentiation) Transcription->GeneExpression Quinazoline 2-Amino-7-amide Quinazoline Inhibitor Quinazoline->ERK Inhibits

Caption: Inhibition of the ERK/MAPK signaling pathway by a 2-amino-7-amide quinazoline derivative.[5]

This is a general protocol for assessing the inhibitory activity of a quinazoline derivative against a target kinase.[2]

Materials:

  • This compound derivative

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a source of bovine serum albumin)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 96-well plate, add the kinase, substrate, and test compound. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.

  • Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Synthesis of this compound Derivatives

A common route for the synthesis of the this compound core involves the cyclization of a substituted 2-aminobenzonitrile or 2-aminobenzamide.

G Start Substituted 2-Aminobenzonitrile Cyclization Cyclization with Formic Acid or Orthoformate Start->Cyclization Quinazolinone 4-Quinazolinone Intermediate Cyclization->Quinazolinone Chlorination Chlorination (e.g., POCl3) Quinazolinone->Chlorination Chloroquinazoline 4-Chloroquinazoline Chlorination->Chloroquinazoline Amination Nucleophilic Substitution with Amine Chloroquinazoline->Amination FinalProduct Substituted this compound Derivative Amination->FinalProduct

Caption: A general synthetic route for this compound derivatives.

  • Synthesis of 2,4-dichloro-7-nitroquinazoline: Start from 2-amino-4-nitrobenzoic acid and perform a cyclization followed by chlorination.

  • Substitution at C4 and C2: React 2,4-dichloro-7-nitroquinazoline sequentially with sodium methoxide and then dimethylamine to introduce the respective groups at the 4- and 2-positions.

  • Reduction of the Nitro Group: Reduce the nitro group at the 7-position to an amino group using a reducing agent such as hydrogen gas with a palladium on carbon catalyst (Pd/C).

  • Optional Functionalization of the 7-Amino Group: The resulting primary amine can be further functionalized, for example, by methylation or tosylation, to generate a library of probes with varying properties.

Conclusion

This compound derivatives represent a promising and versatile class of molecular probes. Their tunable photophysical properties, coupled with the potential for targeted functionalization, make them highly valuable for a range of applications in modern biological research and drug development. The protocols provided herein offer a foundation for researchers to explore the potential of these compounds in their specific areas of interest. Further optimization of probe design and experimental conditions will undoubtedly expand their utility and contribute to new discoveries.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Quinazolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer drugs.[1][2][3][4][5] These compounds frequently exhibit their therapeutic effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival.[1][2][3] Several quinazoline derivatives have been successfully developed as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][6][7][8] Marketed drugs like gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) underscore the therapeutic potential of this chemical class in oncology.[3][9][10]

This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies of a novel hypothetical compound, "QZA-X," a Quinazolin-7-amine derivative. For the purpose of these protocols, QZA-X is presumed to act as an inhibitor of the EGFR signaling pathway, a common mechanism of action for this compound class.[1][3][6] The following sections outline the experimental design, detailed procedures for a xenograft mouse model, and templates for data presentation to evaluate the antitumor activity of QZA-X.

Signaling Pathway and Mechanism of Action

QZA-X is hypothesized to inhibit the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, aberrant EGFR signaling due to overexpression or mutation leads to uncontrolled tumor growth.[6][11] QZA-X is designed to block the kinase activity of EGFR, thereby inhibiting these downstream signals and suppressing tumor progression.[6]

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by QZA-X cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival QZAX QZA-X QZAX->EGFR Inhibition

Caption: Inhibition of EGFR signaling by QZA-X.

In Vivo Efficacy Study: Xenograft Mouse Model

The most common preclinical model to assess the efficacy of an anticancer compound is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[6][12]

Experimental Workflow

The overall workflow for an in vivo xenograft efficacy study is depicted below. It involves cell culture, tumor implantation, animal randomization, treatment, and data collection.[6][7]

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Excision, etc.) Data_Collection->Endpoint

Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocol

2.2.1. Materials and Reagents

  • Cell Line: A human cancer cell line with known EGFR expression or mutation (e.g., NCI-H1975 for EGFR T790M mutation or A431 for EGFR overexpression).[6][11]

  • Animals: 6-8 week old female athymic nude mice (or other immunocompromised strain).[6][12]

  • QZA-X: Test compound.

  • Vehicle: A suitable vehicle for drug formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).[6]

  • Positive Control: A known EGFR inhibitor (e.g., erlotinib).[11]

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Matrigel: (Optional) To improve tumor take rate.

  • Anesthetics: For animal procedures.

  • Calipers: For tumor measurement.

2.2.2. Procedure

  • Cell Culture and Implantation:

    • Culture the selected cancer cells according to standard protocols to approximately 80% confluency.

    • Harvest the cells and resuspend them in sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[12]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[6][7]

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[7]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral gavage, daily)

    • Group 2: QZA-X (Low Dose, e.g., 10 mg/kg, oral gavage, daily)

    • Group 3: QZA-X (High Dose, e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Positive Control (e.g., Erlotinib, 25 mg/kg, oral gavage, daily)

  • Drug Administration and Data Collection:

    • Administer the vehicle, QZA-X, or positive control according to the assigned groups for a predetermined period (e.g., 21 days).[7]

    • Continue to measure tumor volume and body weight 2-3 times per week.[6]

    • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

    • Tumors can be flash-frozen or fixed in formalin for further pharmacodynamic analysis (e.g., Western blotting for p-EGFR, immunohistochemistry for proliferation markers like Ki-67).

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Tumor Growth Inhibition

This table summarizes the primary efficacy endpoint of the study.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (TGI) (%)Mean Tumor Weight (g) at Day 21 ± SEM
Vehicle Control -1250 ± 150-1.2 ± 0.15
QZA-X 10750 ± 11040.00.7 ± 0.11
QZA-X 50312.5 ± 8575.00.3 ± 0.08
Positive Control 25437.5 ± 9565.00.4 ± 0.09
Animal Body Weight

Monitoring animal body weight is a key indicator of treatment-related toxicity.

Treatment GroupDose (mg/kg)Mean Body Weight (g) at Day 0 ± SEMMean Body Weight (g) at Day 21 ± SEMPercent Body Weight Change (%)
Vehicle Control -22.5 ± 0.524.0 ± 0.6+6.7
QZA-X 1022.3 ± 0.423.5 ± 0.5+5.4
QZA-X 5022.6 ± 0.522.0 ± 0.7-2.7
Positive Control 2522.4 ± 0.621.8 ± 0.8-2.7

Conclusion

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound derivatives, exemplified by the hypothetical EGFR inhibitor QZA-X. Adherence to these detailed protocols for xenograft studies will enable researchers to robustly assess the antitumor efficacy and tolerability of novel compounds.[6][7] The structured presentation of quantitative data is crucial for interpreting the therapeutic potential and guiding further drug development efforts. The methodologies described are based on established practices for evaluating kinase inhibitors and can be adapted for compounds targeting other relevant pathways.[6][7][12]

References

Application Notes and Protocols for Determining the IC50 of Quinazolin-7-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Quinazolin-7-amine compounds. This document outlines detailed protocols for both biochemical and cell-based assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound derivatives are a significant class of compounds in drug discovery, often investigated for their potent inhibitory effects on various protein kinases.[1][2] Determining the IC50 value is a critical step in characterizing the potency of these compounds and is essential for their development as potential therapeutic agents.[1] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target or process by 50%. This document details two common methods for IC50 determination: the in vitro kinase inhibition assay and the cell-based proliferation assay.

Signaling Pathways Targeted by this compound Compounds

This compound compounds frequently target receptor tyrosine kinases (RTKs) and downstream signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) and the Ras-Raf-MEK-ERK (MAPK) pathways.[3][4] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[3][4]

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways like the MAPK/ERK and PI3K/AKT pathways.[5] Quinazoline-based inhibitors often target the ATP-binding site of the EGFR kinase domain, blocking these downstream signals.[5]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that relays extracellular signals to intracellular targets, regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6][7] ERK1/2 are the terminal kinases in this pathway, and their aberrant activation is common in various cancers.[4] Some quinazoline derivatives have been developed as direct or indirect inhibitors of this pathway.[4]

ERK_MAPK_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Differentiation TranscriptionFactors->CellResponse Inhibitor This compound Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition Inhibitor->ERK Inhibition

Caption: ERK/MAPK Signaling Pathway Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the inhibitory effect of a compound on the enzymatic activity of a purified kinase by measuring the amount of ADP produced in the kinase reaction.[8][9][10] The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.[8][9][10]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[9]

Experimental Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions B Set up Kinase Reaction: Add Kinase, Inhibitor, and Substrate to Plate A->B C Initiate Reaction: Add ATP B->C D Incubate at 30°C C->D E Terminate Reaction: Add ADP-Glo™ Reagent D->E F Incubate at RT E->F G Develop Signal: Add Kinase Detection Reagent F->G H Incubate at RT G->H I Measure Luminescence H->I J Data Analysis: Calculate % Inhibition and Determine IC50 I->J

Caption: In Vitro Kinase Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in the appropriate kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[11]

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]

  • Assay Plate Setup (384-well format):

    • Add 2 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.

    • Add 2 µL of the substrate solution to each well.[11]

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution to each well. The final reaction volume will be 10 µL.

    • Gently mix the plate and incubate at 30°C for 60 minutes.[11]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to generate a luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Data Presentation:

Compound IDTarget KinaseIC50 (nM)Reference
9h HPK12.7[12]
6 HPK13.1[12]
Compound 24 EGFRwt6540[1]
Compound 24 EGFRT790M1940[1]
Compound 19 EGFR3.2[1]
Compound 6d EGFR69[5]
Compound 5k EGFRwt-TK10[13]
Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on cell viability and proliferation, providing a more physiologically relevant measure of potency.[14] The MTT assay is a widely used colorimetric method for this purpose.[14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

Experimental Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Inhibitor Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis: Calculate % Viability and Determine IC50 H->I

Caption: MTT Cell Proliferation Assay Workflow.

Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[15]

  • Compound Treatment:

    • Prepare a serial dilution of the this compound compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Compound IDCell LineIC50 (µM)Reference
Compound 5d HepG21.94[17]
Compound 5d MCF-77.1[17]
Compound 5d MDA-2315.38[17]
Compound 5d HeLa6.87[17]
Compound 8a HCT-116 (48h)10.72[18]
Compound 8a HCT-116 (72h)5.33[18]
Compound 8f MCF-7 (48h)21.29[18]
Compound 8k MCF-7 (72h)11.32[18]
Compound 7e MCF-790.2[2]
Compound 7e 5637103.04[2]
IN17 HCT-1533.45[19]
IN17 HCC193734.29[19]
Compound G MCF-70.44[20]
Compound 26 HepG24.88[21]
Compound 26 HCT-1165.21[21]
Compound 22a HepG2-[21]
Compound 22b HepG2-[21]
Compound 16 -0.29 (VEGFR-2)[21][22]
Compound 6a HepG2>100[23]
Compound 6b HepG287.4[23]
Compound 6c HepG214.2[23]
Compound 6d HepG223.5[23]

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinazoline and quinazolinone derivatives utilizing copper-catalyzed reactions. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of biological and pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The development of efficient synthetic methodologies for quinazoline derivatives is, therefore, of significant interest in medicinal chemistry and drug discovery.[2] Copper catalysis has emerged as a powerful tool in this field due to the low cost, natural abundance, and versatile reactivity of copper.[1][3] This document outlines several robust copper-catalyzed methods, offering practical and efficient routes to a variety of substituted quinazolines.

Application Notes

Copper-catalyzed methods for quinazoline synthesis offer several advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and the ability to construct complex molecules in a single step through cascade or domino reactions.[4][5] These reactions often proceed via mechanisms such as Ullmann-type coupling, aerobic oxidation, and C-H activation.[3][5][6] The choice of the copper catalyst, ligands, base, and solvent can significantly influence the reaction outcome and yield. Common copper sources include simple salts like CuI, CuBr, CuCl, and Cu(OAc)₂, as well as copper nanoparticles and metal-organic frameworks (MOFs).[1][2][3]

The protocols described herein are selected for their high efficiency, operational simplicity, and broad applicability, making them suitable for both academic research and industrial drug development settings. Researchers can adapt these methods to synthesize libraries of quinazoline derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Copper-Catalyzed Domino Synthesis of Quinazolinones from 2-Halobenzamides and (Aryl)methanamines

This protocol describes an efficient copper-catalyzed domino reaction for the synthesis of quinazolinone derivatives from readily available 2-halobenzamides and (aryl)methanamines. The reaction proceeds through a sequential Ullmann-type coupling and aerobic oxidative C-H amidation, using air as the oxidant.[5]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-halobenzamide, (aryl)methanamine, CuBr, and K₂CO₃ in DMSO react Heat the mixture under air at 110 °C for 12-24 h start->react Stirring workup Cool to RT, add water, and extract with ethyl acetate react->workup Reaction completion dry Dry organic layer over Na₂SO₄ and concentrate workup->dry purify Purify by column chromatography (silica gel) dry->purify

Caption: Experimental workflow for the synthesis of quinazolinones.

Materials:

  • Substituted 2-halobenzamide (1.0 equiv)

  • Substituted (aryl)methanamine (2.0 equiv)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the substituted 2-halobenzamide (0.2 mmol, 1.0 equiv), (aryl)methanamine (0.4 mmol, 2.0 equiv), CuBr (0.02 mmol, 10 mol%), and K₂CO₃ (0.6 mmol, 3.0 equiv).

  • Add DMSO (2 mL) to the vessel.

  • Stir the reaction mixture at 110 °C under an air atmosphere for the time indicated in the table below.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone derivative.[5]

Quantitative Data:

Entry2-Halobenzamide (R¹)(Aryl)methanamine (R²)Time (h)Yield (%)[5]
12-IodobenzamideBenzylamine1285
22-Iodobenzamide4-Methoxybenzylamine1282
32-Iodobenzamide4-Chlorobenzylamine1278
42-IodobenzamideNaphthalen-1-ylmethanamine2475
52-IodobenzamideThiophen-2-ylmethanamine2472
65-Chloro-2-iodobenzamideBenzylamine1280
75-Nitro-2-iodobenzamideBenzylamine1276

Protocol 2: Copper-Catalyzed Synthesis of Quinazolines from (2-Bromophenyl)methylamines and Amides

This protocol details a simple and efficient copper-catalyzed method for synthesizing quinazoline derivatives from inexpensive and readily available (2-bromophenyl)methylamines and amides. The reaction proceeds via a sequential Ullmann-type coupling and aerobic oxidation under air, without the need for any additional ligands or additives.[6]

Reaction Mechanism:

G cluster_cycle Catalytic Cycle CuI Cu(I) complexI Complex I CuI->complexI amine (2-bromophenyl)methylamine amine->complexI Coordination complexII Cu(III) Intermediate (II) complexI->complexII Oxidative Addition complexIII Complex III complexII->complexIII + Amide, - HBr amide Amide amide->complexIII complexIII->CuI Regenerates Catalyst n_arylation N-Arylation Product (IV) complexIII->n_arylation Reductive Elimination cyclization Intramolecular Cyclization n_arylation->cyclization aromatization Air-promoted Aromatization cyclization->aromatization product Quinazoline Product aromatization->product

Caption: Proposed mechanism for quinazoline synthesis.[6]

Materials:

  • Substituted (2-bromophenyl)methylamine (1.0 equiv)

  • Substituted amide (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 2-Propanol

Procedure:

  • In a reaction tube, combine the substituted (2-bromophenyl)methylamine (0.5 mmol, 1.0 equiv), amide (0.6 mmol, 1.2 equiv), CuI (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add 2-propanol (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, filter the mixture and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure quinazoline derivative.[3]

Quantitative Data:

Entry(2-Bromophenyl)methylamine (R¹)Amide (R²)Yield (%)[3]
1HBenzamide87
2H4-Methylbenzamide85
3H4-Methoxybenzamide81
4H4-Fluorobenzamide75
5H4-Nitrobenzamide37
64-MethylBenzamide78
74-FluoroBenzamide80

Protocol 3: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones via Isocyanide Insertion

This protocol describes a one-pot cascade reaction for the synthesis of substituted quinazolin-4(3H)-ones via a copper-catalyzed isocyanide insertion followed by cyclocondensation. This method is notable for its mild reaction conditions for aliphatic amines and the use of microwave irradiation to accelerate the reaction with aromatic amines.[7]

Logical Relationship of Reaction Conditions:

G start Ethyl 2-isocyanobenzoate + Amine catalyst Cu(OAc)₂·H₂O, Et₃N, Anisole start->catalyst aliphatic Aliphatic Amine catalyst->aliphatic aromatic Aromatic Amine catalyst->aromatic rt_cond Room Temperature, 20 min aliphatic->rt_cond mw_cond Microwave, 150 °C, 20 min aromatic->mw_cond product_alkyl 3-Alkyl Quinazolin-4(3H)-one rt_cond->product_alkyl product_aryl 3-Aryl Quinazolin-4(3H)-one mw_cond->product_aryl

Caption: Conditions for 3-alkyl vs. 3-aryl quinazolinone synthesis.

Materials:

  • Ethyl 2-isocyanobenzoate (1.0 equiv)

  • Amine (aliphatic or aromatic) (2.0 equiv)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anisole

Procedure for 3-Alkylated Quinazolinones:

  • To a solution of ethyl 2-isocyanobenzoate (0.5 mmol, 1.0 equiv) in anisole (2.0 mL), add Et₃N (1.0 mmol, 2.0 equiv) and Cu(OAc)₂·H₂O (0.05 mmol, 10 mol%).

  • Add the aliphatic amine (1.0 mmol, 2.0 equiv).

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Add dichloromethane (CH₂Cl₂) and saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and wash the aqueous layer twice with CH₂Cl₂.

  • Combine the organic fractions, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to afford the 3-alkyl quinazolin-4(3H)-one.[7]

Procedure for 3-Arylated Quinazolinones:

  • Follow step 1 from the procedure for 3-alkylated quinazolinones.

  • Add the aromatic amine (1.0 mmol, 2.0 equiv).

  • Stir the resulting mixture under microwave irradiation for 20 minutes at 150 °C.

  • Follow steps 4-6 from the procedure for 3-alkylated quinazolinones to work up and purify the product.[7]

Quantitative Data:

EntryAmineConditionsProductYield (%)[7]
1EthanolamineRoom Temp, 20 minEchinozolinone90
2TryptamineRoom Temp, 20 min3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one85
3AnilineMicrowave, 150 °C, 20 min3-Phenylquinazolin-4(3H)-one82
44-MethoxyanilineMicrowave, 150 °C, 20 min3-(4-Methoxyphenyl)quinazolin-4(3H)-one88
54-ChloroanilineMicrowave, 150 °C, 20 min3-(4-Chlorophenyl)quinazolin-4(3H)-one75
64-NitroanilineMicrowave, 150 °C, 20 min3-(4-Nitrophenyl)quinazolin-4(3H)-one45

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Quinazolin-7-amine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with quinazolin-7-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The aqueous solubility of this compound is influenced by its physicochemical properties. As a weak base, its charge state is highly dependent on the pH of the aqueous medium. At neutral or alkaline pH, the amine group is predominantly in its neutral, uncharged form, which is less polar and therefore less soluble in water.[1] While the quinazoline core has some polar characteristics, the overall structure can exhibit hydrophobic properties, contributing to limited aqueous solubility.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly dependent on pH. In acidic conditions, the amine group becomes protonated, forming a more polar salt that exhibits higher solubility in aqueous solutions.[1][2] To maximize solubility, the pH of the buffer should be adjusted to be below the compound's pKa. The predicted pKa for a structurally similar quinoline derivative is approximately 5.23, suggesting that this compound will be more soluble in acidic buffers (pH < 5.23).[1]

Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is causing this and how can I prevent it?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the aqueous environment can no longer sustain the dissolved state of the compound.

To prevent this, you can:

  • Lower the final concentration: The most straightforward solution is to work with a more dilute final concentration of this compound in your assay.

  • Adjust the buffer pH: Ensure your aqueous buffer is acidic (e.g., pH 4.0-5.0) to keep the compound in its more soluble protonated form.[1]

  • Optimize the co-solvent concentration: While keeping the final DMSO concentration low to avoid biological interference (typically <0.5%), a slight, permissible increase might help maintain solubility.

Q4: What are some common strategies to enhance the solubility of this compound for in vitro assays?

A4: Beyond pH adjustment and the use of co-solvents for stock solutions, other techniques to improve aqueous solubility include:

  • Use of surfactants: Non-ionic surfactants like Tween® 20 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Homogeneous Aqueous Solution
  • Symptom: Solid particles of this compound are visible in the aqueous buffer, or the solution appears cloudy.

  • Possible Cause: The intrinsic solubility of this compound in the chosen buffer at that specific pH and temperature has been exceeded.

  • Solutions:

    • pH Adjustment: Lower the pH of the aqueous buffer to below the pKa of this compound (a starting point of pH 4.0-5.0 is recommended).[1]

    • Sonication: Use a bath sonicator to break down agglomerates and increase the surface area of the solid, facilitating dissolution.

    • Gentle Heating: Cautiously warm the solution, as solubility often increases with temperature. However, be mindful of the compound's stability at elevated temperatures.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental data between replicates or different batches of experiments.

  • Possible Cause: Inconsistent solubility or precipitation of this compound during the assay.

  • Solutions:

    • Standardized Solution Preparation: Follow a consistent and validated protocol for preparing your this compound solutions for every experiment.

    • Equilibration Time: Allow sufficient time for the compound to fully dissolve and reach equilibrium in the buffer before use. For thermodynamic solubility assessment, this can be up to 24 hours with agitation.[1]

    • Visual Inspection: Before use, visually inspect all solutions for any signs of precipitation. If observed, the solution should be remade or the experimental conditions adjusted.

Data Presentation

Table 1: Representative Aqueous Solubility of this compound at Different pH Values

Buffer SystempHEstimated Solubility (µg/mL)Estimated Solubility (µM)
Phosphate Buffered Saline7.4< 10< 69
Acetate Buffer5.050 - 100344 - 689
Acetate Buffer4.0> 200> 1378

Note: The data presented in this table is illustrative and based on the expected physicochemical properties of this compound. Actual solubility should be determined experimentally.

Table 2: Common Co-solvents for Preparing this compound Stock Solutions

Co-solventRecommended Starting ConcentrationMaximum Recommended Final Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)10-20 mM< 0.5%A versatile solvent for a wide range of compounds. Can be toxic to cells at higher concentrations.
Ethanol10-20 mM< 1%A less toxic alternative to DMSO for some cell lines.
N,N-Dimethylformamide (DMF)10-20 mM< 0.5%Another strong organic solvent, but with higher toxicity than DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 1.45 mg for 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound in a sterile vial.

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed glass vial.

  • Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: this compound solubility issue check_pH Is the aqueous buffer pH < 5.0? start->check_pH adjust_pH Adjust buffer pH to 4.0-5.0 check_pH->adjust_pH No use_cosolvent Prepare a concentrated stock in DMSO or Ethanol check_pH->use_cosolvent Yes adjust_pH->use_cosolvent check_precipitation Does it precipitate upon dilution into aqueous buffer? use_cosolvent->check_precipitation lower_concentration Lower the final concentration check_precipitation->lower_concentration Yes success Solubility issue resolved check_precipitation->success No consider_excipients Consider using solubilizing agents (e.g., cyclodextrins) lower_concentration->consider_excipients consider_excipients->success

A troubleshooting workflow for addressing this compound solubility issues.

Postulated Signaling Pathway Inhibition

Quinazoline derivatives have been identified as inhibitors of key signaling pathways in cancer, such as the RAS-RAF-MEK-ERK pathway. Inhibition of ERK1/2 by 2-amino-7-amide quinazoline derivatives has been reported. The following diagram illustrates this potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation promotes Inhibitor This compound (or derivative) Inhibitor->ERK inhibits

Potential inhibition of the RAS-RAF-MEK-ERK signaling pathway by this compound derivatives.

References

Technical Support Center: Optimization of Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions & Troubleshooting Guide

1. Low or No Product Yield

Question: I am getting a very low yield or no desired quinazoline product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield in quinazoline synthesis is a common issue that can stem from several factors. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in reactants, such as 2-aminobenzonitriles or aldehydes, can lead to side reactions and reduced product formation.[1]

    • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. It is recommended to purify starting materials if impurities are detected. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role.

    • Temperature: Some classical methods may require high temperatures (e.g., above 120°C), while modern catalytic methods often proceed under milder conditions.[2] A temperature screening experiment is advisable to find the optimal condition.[1][2]

    • Reaction Time: These syntheses can range from a few hours to over 24 hours.[2] It is important to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

    • Solvent: The choice of solvent can significantly impact the yield by affecting reactant solubility, reaction rate, and the stability of intermediates.[1] Solvents like ethanol, toluene, and DMF are commonly used.[2] A solvent screening is recommended to find the best medium for your specific reaction.[1]

  • Catalyst Inactivity (for catalyzed reactions): The efficiency of the catalyst is paramount.

    • Troubleshooting Step: Use a fresh batch of catalyst and ensure it has not been poisoned by impurities in the starting materials or solvent. Optimizing the catalyst loading is also critical; too little may lead to an incomplete reaction, while too much can cause side reactions.[2]

  • Atmosphere: Some reactions, particularly those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst.[2]

  • Product Loss During Workup: Significant loss of product can occur during extraction and purification.

    • Troubleshooting Step: Optimize the workup procedure, including the choice of extraction solvent and pH adjustments. For purification, if you observe product loss on a silica gel column, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[1]

2. Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I minimize their formation?

Answer: The formation of byproducts is a common challenge that can be addressed by fine-tuning the reaction conditions and understanding the reaction mechanism.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the formation of side products.[2]

    • Troubleshooting Step: Carefully verify the stoichiometry of your reactants. A slight excess of one reactant may sometimes be beneficial, but large deviations can be detrimental.

  • Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.[1] For example, in the Friedländer synthesis, aldol condensation of the ketone starting material can be a competing reaction.[3]

    • Troubleshooting Step: Adjusting the reaction temperature and reactant stoichiometry can help minimize side reactions.[4] Understanding the potential side reactions for your specific synthetic method is key to devising a strategy to avoid them.

  • Cross-Coupling in Catalyzed Reactions: In some copper-catalyzed reactions, undesired homo-coupling of starting materials can occur.

    • Troubleshooting Step: Screening different ligands and optimizing the catalyst system can help improve the selectivity towards the desired cross-coupling product.

Data Presentation: Optimization of Reaction Conditions

The following tables provide examples of how reaction parameters can be optimized for quinazoline synthesis.

Table 1: Effect of Catalyst and Base on a Copper-Catalyzed Quinazolin-4(3H)-one Synthesis

EntryCatalyst (10 mol%)Base (0.11 mmol)SolventYield (%)
1CuIDBUDMSO85
2Cu₂ODBUDMSO78
3CuBrDBUDMSO81
4CuIK₂CO₃DMSO65
5CuIDBUDMF72

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent (2 mL) were stirred at room temperature for 12 h. Data adapted from a representative copper-catalyzed synthesis.[4]

Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones

EntrySolventYield (%)
1TolueneIneffective
2THFIneffective
3EthanolIneffective
4DMF85-91
5Water91

This table illustrates the critical role of the solvent in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂.[1][5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Domino Synthesis of Quinazolinones

This protocol is based on an efficient copper-catalyzed approach using readily available starting materials.[6]

Materials:

  • Substituted 2-halobenzamide (0.2 mmol)

  • (Aryl)methanamine (0.4 mmol)

  • Copper(I) bromide (CuBr) (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (0.6 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • To a reaction vessel, add the substituted 2-halobenzamide, (aryl)methanamine, CuBr, and K₂CO₃.

  • Add DMSO to the vessel.

  • Stir the reaction mixture under an air atmosphere at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This domino reaction proceeds through a sequential copper-catalyzed Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition.[6]

Visualizations

Experimental and logical Workflows

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Activity (If applicable) start->check_catalyst analyze_byproducts Analyze for Side Products (TLC, LC-MS) start->analyze_byproducts Byproducts Observed check_purity->check_conditions Reagents Pure purify_reagents Purify/Recrystallize Starting Materials check_purity->purify_reagents Impurities Found optimize_temp Screen Different Temperatures check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst Loading/ Use Fresh Catalyst check_catalyst->optimize_catalyst success Improved Yield purify_reagents->success optimize_temp->success optimize_solvent->success optimize_catalyst->success adjust_stoichiometry Adjust Reactant Stoichiometry analyze_byproducts->adjust_stoichiometry adjust_stoichiometry->success

Caption: A decision tree to guide troubleshooting for low reaction yields.

Signaling Pathway

Quinazoline derivatives are a prominent class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are crucial in cancer therapy.[7][8]

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Quinazoline_Inhibitor Quinazoline-based EGFR Inhibitor Quinazoline_Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

References

Improving the purity of Quinazolin-7-amine through recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Quinazolin-7-amine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound and literature precedents for similar compounds, ethanol, isopropanol, and acetonitrile are excellent starting points for recrystallization. Ethanol is often a good choice as it tends to dissolve the compound well at elevated temperatures and poorly at lower temperatures, which is ideal for recrystallization.[1][2] A mixture of ethanol and water can also be effective, where water acts as an anti-solvent.

Q2: What are the common impurities I might encounter in my crude this compound sample?

A2: Common impurities often originate from the starting materials and by-products of the synthesis. A frequent synthetic route to this compound is the reaction of 2-amino-4-nitrobenzonitrile with formic acid, followed by reduction of the nitro group. Therefore, potential impurities could include unreacted 2-amino-4-nitrobenzonitrile, the intermediate 7-nitroquinazoline, and residual reducing agents or their by-products.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point, if the solution is too concentrated, or if cooling is too rapid. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

  • Consider using a different solvent or a solvent mixture.

Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. To check this, you can try to evaporate some of the solvent from the filtrate and see if more crystals form upon cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.

  • The compound is significantly soluble in the cold solvent: In this case, cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath) might improve the yield. However, be aware that this might also cause impurities to precipitate.

Q5: My recrystallized product is still colored. How can I decolorize it?

A5: If your product is expected to be a white or off-white solid but remains colored, this is likely due to persistent colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount, as excessive use can also adsorb your product and reduce the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The chosen solvent is not suitable.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.
"Oiling out" of the product - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated, or cooling is too rapid.- Presence of impurities hindering crystal lattice formation.- Use a solvent with a lower boiling point.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.- Consider a preliminary purification by column chromatography to remove impurities before recrystallization.
Low yield of recrystallized product - The compound has high solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the funnel and filter paper for hot filtration.
Product is still impure after recrystallization - The chosen solvent does not effectively differentiate between the product and the impurity.- Cooling was too rapid, trapping impurities in the crystal lattice.- Try a different recrystallization solvent or a solvent mixture.- Ensure slow cooling to allow for selective crystallization.- A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of your crude product.

1. Solvent Selection:

  • Place a small amount of your crude this compound (approx. 20-30 mg) into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Gently heat the test tube. The compound should dissolve completely.

  • Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.

2. Recrystallization Procedure:

  • Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent (e.g., ethanol, approx. 10-15 mL) to dissolve the compound completely. You may need to heat the mixture to the boiling point of the solvent.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Swirl the flask and gently heat for 5-10 minutes.

  • (Optional: Hot Filtration) If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (the melting point of this compound is reported to be 190-191 °C).

Quantitative Data Summary

ParameterValue/RangeNotes
Starting Material Crude this compoundPurity may vary.
Recrystallization Solvent EthanolOther potential solvents include isopropanol and acetonitrile.
Solvent to Solute Ratio (approx.) 10-15 mL per 1 gThis is an estimate and should be optimized.
Expected Recovery Yield 70-90%Highly dependent on the initial purity and technique.
Melting Point (Pure) 190-191 °CA sharp melting point indicates high purity.

Process Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes ts1 Too much solvent? Evaporate some solvent. no_crystals->ts1 ts2 Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->ts2 oily_product Oily Product oil_out->oily_product Yes oil_out->filter_dry No ts3 Cooling too fast? Reheat, add more solvent, cool slowly. oily_product->ts3 ts4 Wrong solvent? Try a different solvent. oily_product->ts4 check_purity Check Purity (e.g., MP, TLC) filter_dry->check_purity ts1->cool ts2->cool ts3->cool ts4->start

Caption: Troubleshooting logic for the recrystallization of this compound.

Recrystallization_Workflow start Start add_crude Add Crude this compound to Erlenmeyer Flask start->add_crude add_hot_solvent Add Minimal Hot Solvent and Dissolve add_crude->add_hot_solvent decolorize Optional: Add Activated Charcoal and Heat add_hot_solvent->decolorize cool_slowly Cool Solution Slowly to Room Temperature hot_filtration Optional: Hot Gravity Filtration decolorize->hot_filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash Crystals with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end End dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

References

How to avoid degradation of Quinazolin-7-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Quinazolin-7-amine in solution. Our goal is to provide actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?

A1: The degradation of this compound in solution can be attributed to several factors:

  • Hydrolysis: The quinazoline ring system can be susceptible to cleavage by water, particularly under acidic or basic conditions and especially with heating.[1][2][3] The amine functional group can also be involved in hydrolytic degradation.

  • Oxidation: The amine group and the electron-rich heterocyclic ring system are susceptible to oxidation.[4] This can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the degradation of the compound.[5] It is advisable to store solutions in light-protective containers.[5]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, we recommend the following:

  • Solvent: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.[6] For some quinazoline derivatives, solutions in ultrapure water have shown high stability.[7][8]

  • Temperature: Store stock solutions at -20°C or -80°C.[6]

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6]

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[5]

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: I am observing new peaks in my HPLC/LC-MS analysis of an aged this compound solution. What could they be?

A3: The appearance of new peaks is a strong indicator of degradation. For a molecule like this compound, these new peaks could represent:

  • Hydrolysis Products: Products resulting from the cleavage of the quinazoline ring. For instance, in warm acidic or alkaline solutions, quinazoline can hydrolyze to form 2-aminobenzaldehyde derivatives.[3]

  • Oxidation Products: The amine group can be oxidized to form various species.

  • Photodegradation Products: Exposure to light can lead to a variety of degradation products.[1]

To identify these products, further analytical characterization using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy would be necessary.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of amine-containing compounds and the quinazoline ring is often pH-dependent.[9]

  • Acidic Conditions: While the protonated form of the amine may be more soluble, acidic conditions (e.g., 0.1 M HCl) can promote hydrolysis of the quinazoline ring, especially at elevated temperatures.[1]

  • Neutral Conditions: Stability is generally better at neutral pH, but this can be compound-specific.

  • Basic Conditions: Alkaline conditions (e.g., 0.1 M NaOH) can also lead to significant degradation through hydrolysis.[1][10]

It is crucial to perform a pH stability study to determine the optimal pH range for your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting/Prevention Steps
Precipitation in solution - Low solubility in the chosen solvent.- Solution is supersaturated.- Degradation into less soluble products.- Verify Solubility: Perform a solubility test with a small amount of compound.- Use Co-solvents: Prepare a concentrated stock in DMSO or ethanol and dilute it into your aqueous buffer. Keep the final organic solvent concentration low (typically <1%).[6] - pH Adjustment: For aqueous solutions, adjust the pH to be 1-2 units below the pKa of the amine to improve solubility through protonation.[9]
Inconsistent experimental results - Degradation of the compound between experiments.- Repeated freeze-thaw cycles of the stock solution.- Adsorption to container surfaces.- Prepare Fresh Solutions: Whenever possible, prepare working solutions immediately before use.[6] - Aliquot Stock Solutions: Prepare single-use aliquots to avoid freeze-thaw cycles.[6] - Use Appropriate Labware: Consider using low-binding microplates or tubes.
Loss of biological activity - Chemical degradation (hydrolysis, oxidation, photolysis).- Optimize Storage: Store solutions at -20°C or -80°C and protect from light.[5][6] - Use Stabilizers: If oxidation is suspected, consider adding antioxidants (use with caution as they may interfere with your assay).- Degas Solvents: To minimize oxidation, use degassed solvents, especially for aqueous buffers.
Color change in solution - Oxidation or formation of colored degradation products.- Protect from Light and Air: Store under an inert atmosphere and in light-protective containers.[5] - Purity Check: Ensure the starting material is of high purity.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pHBuffer System% Remaining after 24 hoursAppearance
3.00.1 M Citrate92%Clear, colorless
5.00.1 M Acetate98%Clear, colorless
7.40.1 M Phosphate99%Clear, colorless
9.00.1 M Borate95%Clear, colorless

Table 2: Illustrative Temperature and Light Effects on this compound Stability in pH 7.4 Buffer

Condition% Remaining after 24 hours
4°C, Protected from light99.5%
25°C, Protected from light99.0%
25°C, Exposed to ambient light91.0%
40°C, Protected from light85.0%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound using a calibrated analytical balance.

    • Dissolve the compound in a suitable high-purity, anhydrous solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary, but monitor for any signs of degradation.

    • Store the stock solution in single-use aliquots in light-protected vials at -20°C or -80°C.[6]

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the stock solution completely at room temperature.

    • Gently vortex the stock solution to ensure homogeneity.

    • Dilute the stock solution into the desired aqueous buffer or cell culture medium to the final working concentration.

    • Mix the working solution gently by inversion or pipetting. Prepare fresh working solutions for each experiment.[6]

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is designed to identify the potential degradation pathways of this compound.[11][12]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the solution into separate vials and subject them to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (UV and visible light) in a photostability chamber.[5]

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV or LC-MS method to quantify the remaining parent compound and detect degradation products.

Protocol 3: Solution Stability Study

This protocol determines the stability of this compound under defined storage conditions.

  • Sample Preparation: Prepare the working solution of this compound in the buffer and at the concentration to be used in your experiments.

  • Storage Conditions: Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C, 25°C, 37°C) and protect from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

  • Analysis: Analyze the samples immediately by a validated HPLC-UV or LC-MS method.

  • Data Analysis: Quantify the peak area of this compound at each time point and express it as a percentage of the peak area at time zero. Plot the percentage remaining versus time for each condition.

Visualizations

G cluster_0 Troubleshooting Workflow for Solution Instability observe Observe Degradation (e.g., peak loss, new peaks) identify Identify Potential Causes observe->identify hydrolysis Hydrolysis (pH, Temp) identify->hydrolysis oxidation Oxidation (Oxygen, Light) identify->oxidation photolysis Photolysis (Light Exposure) identify->photolysis mitigate Implement Mitigation Strategy hydrolysis->mitigate oxidation->mitigate photolysis->mitigate ph_control Control pH (Use Optimal Buffer) mitigate->ph_control temp_control Control Temperature (Store at -20°C or lower) mitigate->temp_control light_protect Protect from Light (Amber Vials) mitigate->light_protect inert_atm Use Inert Atmosphere (N2 or Ar) mitigate->inert_atm retest Re-evaluate Stability ph_control->retest temp_control->retest light_protect->retest inert_atm->retest

Caption: Troubleshooting workflow for this compound solution instability.

G cluster_1 Experimental Workflow for Stability Testing prep Prepare Solution (e.g., 1 mg/mL in Buffer) aliquot Aliquot into Vials for Each Stress Condition prep->aliquot stress Apply Stress Conditions (pH, Temp, Light, Oxidant) aliquot->stress sample Sample at Time Points (0, 4, 8, 24h) stress->sample analyze Analyze by HPLC/LC-MS sample->analyze data Quantify Parent Compound and Degradants analyze->data report Report % Degradation vs. Time data->report

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Enhancing the Oral Bioavailability of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming the challenges associated with the oral bioavailability of quinazolinone derivatives. Many compounds within this class exhibit poor aqueous solubility and are susceptible to first-pass metabolism, which can significantly limit their therapeutic efficacy.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions and detailed experimental protocols.

Frequently Asked questions (FAQs) & Troubleshooting Guides

Q1: Why do many of my quinazolinone derivatives exhibit poor water solubility?

A1: The limited water solubility of many quinazolinone derivatives is often inherent to their molecular structure. These compounds typically possess a rigid, fused heterocyclic ring system, which, combined with other lipophilic and aromatic substituents, results in high crystal lattice energy and low polarity.[3] This molecular architecture makes it challenging for water molecules to effectively solvate the compound, leading to poor aqueous solubility. Consequently, many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs, characterized by low solubility and high permeability.[1][3]

Q2: My compound is potent in vitro, but shows poor oral bioavailability in animal models. What are the likely causes?

A2: A significant disconnect between in vitro potency and in vivo efficacy is a common hurdle. The primary reasons for this discrepancy in quinazolinone derivatives often include:

  • Low Aqueous Solubility : This is a major limiting factor for dissolution and absorption in the gastrointestinal (GI) tract.[3]

  • First-Pass Metabolism : The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Poor Permeability : Although many quinazolinones have high permeability, structural modifications can sometimes lead to reduced transport across the intestinal epithelium.

  • Efflux by Transporters : The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.

To address this, it is crucial to investigate advanced formulation strategies to improve dissolution and consider the metabolic stability of the compound.[3]

Q3: My quinazolinone derivative fails to dissolve in aqueous buffer for an in vitro assay. What are the initial troubleshooting steps?

A3: When a compound fails to dissolve in an aqueous buffer, the initial step is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[3] For particularly insoluble compounds, gentle warming (37-60°C) and ultrasonication can aid dissolution.[3] When diluting the stock solution into the aqueous buffer, do so incrementally while vortexing to minimize precipitation. If precipitation still occurs, it indicates that the final concentration exceeds the compound's solubility limit in the final solvent mixture.[3]

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A4: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[3]

  • Reduce Final Concentration : The most straightforward approach is to lower the final assay concentration of the compound.[3]

  • Introduce a Co-solvent : Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase solubility.[3][4]

  • Use Surfactants : Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[3]

  • Complexation with Cyclodextrins : Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which enhances its aqueous solubility. Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[3]

Q5: How do pH adjustments affect the solubility of quinazolinone compounds?

A5: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[3] Conversely, its solubility decreases significantly at neutral or basic pH. Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not compromise the stability of the compound or the integrity of the biological assay.[3]

Q6: I have a low encapsulation efficiency for my quinazolinone derivative in lipid-based nanoparticles. What could be the cause and how can I improve it?

A6: Low encapsulation efficiency in lipid-based nanoparticles can stem from several factors:

  • Drug Solubility in the Lipid Matrix : The drug must be sufficiently soluble in the molten lipid core during formulation. If the drug has low lipid solubility, it may be expelled into the aqueous phase. Screening different lipids to find one with a higher solubilizing capacity for your specific quinazolinone derivative is recommended.[1]

  • Drug Partitioning during Formulation : During nanoparticle formation (e.g., homogenization and cooling), the drug may partition out of the lipid phase and into the external aqueous phase.[1]

  • High Surfactant Concentration : A high concentration of surfactant might increase the solubility of the drug in the aqueous phase, leading to lower encapsulation efficiency.[1]

  • Drug-Lipid Interaction : The physicochemical properties of both the drug and the lipid are critical. Modifying the formulation, such as adding a co-surfactant or using a different lipid, can improve drug-lipid compatibility.[1]

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from various studies, demonstrating the improvement in oral bioavailability of quinazolinone derivatives and other poorly soluble drugs using different formulation technologies.

Table 1: Enhancement of Oral Bioavailability of Quinazolinone Derivatives

Quinazolinone DerivativeFormulation StrategyFold Increase in BioavailabilityReference
GefitinibSelf-Emulsifying Drug Delivery System (SEDDS)2.14-fold (dissolution rate)[3]
Not SpecifiedSolid Dispersion with Polaxamer 407Improved dissolution rate[5]
Piperidine-substituted quinazolinoneChemical modificationFrom poor to orally bioavailable[6]

Table 2: General Strategies for Solubility Enhancement

Formulation TechniqueExample Carrier/AgentTypical Drug-to-Carrier RatioMechanism of Action
Solid Dispersions PVP K30, Soluplus®, PEG 60001:1, 1:3, 1:5Reduces particle size, converts to amorphous form
Nanosuspensions Poloxamer 188, Tween® 80N/AIncreases surface area for dissolution
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)VariesForms inclusion complexes
Co-solvents Ethanol, Propylene Glycol, PEG1-5% v/vReduces solvent system polarity
Surfactants Polysorbate 80 (Tween® 80), Pluronic® F-680.01-0.1%Forms micelles to encapsulate the drug

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[3][4]

  • Selection of Components : Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazolinone compound and the carrier are fully soluble.[3]

  • Dissolution : Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.[3][4]

  • Solvent Removal : Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation of the drug. Continue evaporation until a dry, solid film or mass is formed on the flask wall.[4]

  • Drying : Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving : Gently scrape the dried solid dispersion from the flask. Pulverize the resulting solid using a mortar and pestle and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Characterization : Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.

  • Dissolution Testing : Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This method is used to produce drug nanoparticles, significantly increasing the surface area for dissolution.[3]

  • Preparation of Pre-suspension : Disperse the micronized quinazolinone compound in an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer 188, Tween® 80) to prevent particle aggregation.[3]

  • High-Shear Mixing : Subject the pre-suspension to a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure a uniform, coarse suspension.[3]

  • High-Pressure Homogenization : Pass the pre-suspension through a high-pressure homogenizer for a predetermined number of cycles (e.g., 10-20 cycles) at a specific pressure (e.g., 1500 bar). The homogenization process can be performed at room temperature or under cooling to prevent drug degradation.

  • Particle Size Analysis : Measure the particle size and size distribution of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

  • Characterization : Further characterize the nanosuspension for properties such as zeta potential to assess physical stability.

  • In Vitro and In Vivo Studies : Use the prepared nanosuspension for in vitro dissolution testing and in vivo pharmacokinetic studies to evaluate the enhancement in oral bioavailability.

Visualizations

G Troubleshooting Workflow for Poor Oral Bioavailability start Poor in vivo efficacy despite in vitro potency solubility Assess Aqueous Solubility start->solubility Low solubility suspected metabolism Assess Metabolic Stability start->metabolism High clearance suspected formulation Formulation Strategies solubility->formulation chem_mod Chemical Modification metabolism->chem_mod outcome Improved Oral Bioavailability formulation->outcome chem_mod->outcome

Caption: Troubleshooting workflow for poor oral bioavailability.

G Strategies to Enhance Oral Bioavailability root Poorly Soluble Quinazolinone Derivative phys_mod Physical Modification root->phys_mod chem_mod Chemical Modification root->chem_mod delivery_sys Advanced Delivery Systems root->delivery_sys particle_size Particle Size Reduction (Micronization, Nanonization) phys_mod->particle_size solid_disp Solid Dispersions phys_mod->solid_disp complexation Complexation (Cyclodextrins) phys_mod->complexation salt Salt Formation chem_mod->salt prodrug Prodrugs chem_mod->prodrug lipid_based Lipid-Based Systems (SEDDS, SLNs, NLCs) delivery_sys->lipid_based polymeric Polymeric Nanoparticles delivery_sys->polymeric

Caption: Overview of strategies to enhance quinazolinone bioavailability.

G Experimental Workflow for Solid Dispersion Preparation start Select Drug and Carrier dissolve Dissolve in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterization (DSC, XRD, FTIR) pulverize->characterize diss_test Dissolution Testing pulverize->diss_test end Final Product characterize->end diss_test->end

References

Technical Support Center: Strategies for Scaling Up Quinazolin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Quinazolin-7-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis?

A1: Scaling up the synthesis of this compound from laboratory to industrial production often presents challenges related to mass and heat transfer, reaction kinetics, and impurity profiles. In larger reactors, inefficient mixing can lead to localized temperature gradients, or "hot spots," which may promote side reactions and the formation of impurities.[1] The rate of reagent addition, especially in exothermic reactions, becomes a critical parameter to control to avoid temperature spikes.[1] Furthermore, changes in the surface-area-to-volume ratio can affect heat dissipation and overall reaction kinetics.[1][2]

Q2: How can I improve a low conversion rate where starting material remains unconsumed at a larger scale?

A2: To enhance the conversion rate during scale-up, it is often necessary to re-optimize reaction parameters. Consider incrementally increasing the reaction time or temperature to drive the reaction to completion, while carefully monitoring for the formation of degradation products.[1] Catalyst efficiency may decrease on a larger scale due to inadequate mixing, and a modest increase in catalyst loading might be necessary.[1] Additionally, adjusting the solvent volume and reactant ratios can help maintain optimal concentrations and solubility for the scaled-up reaction.[1]

Q3: I am observing new or increased levels of impurities in my scaled-up batch. What are the potential causes and solutions?

A3: The appearance of new or elevated levels of impurities during scale-up often points to issues with reaction control. Poor temperature management can lead to oxidative degradation of the target molecule.[1] To mitigate this, ensure a robust and inert atmosphere (e.g., Nitrogen or Argon) is maintained if the reaction is sensitive to oxygen or moisture.[1] The selection of a more selective catalyst can also lead to a cleaner reaction profile.[1] It is crucial to identify the structure of the impurity to understand its formation mechanism and address the root cause.

Q4: My product is "oiling out" instead of crystallizing during work-up at a larger scale. How can I resolve this?

A4: "Oiling out" during crystallization on a larger scale is often due to rapid cooling or a highly concentrated solution. Implement a controlled, gradual cooling profile using a jacketed reactor with a programmable thermostat to encourage the growth of larger, more uniform crystals.[2] If the solution is too concentrated, consider using a slightly larger volume of the primary solvent or slowly adding an anti-solvent to induce crystallization.[2] Seeding the solution with a small amount of pure crystalline material can also be an effective strategy to promote proper crystal formation.[2]

Troubleshooting Guides

Guide 1: Low Yield Upon Scale-Up
Symptom Possible Cause Suggested Solution
Significant drop in yield from lab to pilot scale (e.g., 80% to 45%). Inefficient Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, leading to poor heat dissipation and potential product degradation.[1][2]Monitor the internal reaction temperature with a calibrated probe and use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider a semi-batch approach with portion-wise reactant addition.[2]
Poor Mixing: Inadequate agitation in large reactors can result in localized concentrations of reactants and "hot spots," promoting side reactions.[1][2]Evaluate and optimize the stirrer design and speed for the reactor geometry. Ensure homogeneous mixing of all reactants and catalysts.
Sub-optimal Reaction Concentration: The ideal concentration on a small scale may not be optimal for a larger batch due to changes in solubility and mass transfer.[2]Experiment with slight variations in solvent volume to find the optimal concentration for the scaled-up process.
Raw Material Quality: The impact of impurities in starting materials is often magnified at a larger scale.[2]Ensure the quality and consistency of raw materials from suppliers by performing identity and purity checks on incoming batches.[2]
Guide 2: Impurity Formation and Purification Challenges
Symptom Possible Cause Suggested Solution
Appearance of new, significant impurities in HPLC analysis. Side Reactions: Over-reaction, or degradation of starting materials or products due to prolonged reaction times or temperature fluctuations.Isolate and characterize the impurity to understand its formation pathway. Review the reaction mechanism to identify potential side reactions and adjust conditions (e.g., temperature, reaction time) accordingly.
Oxidative Degradation: Exposure to air during the reaction or work-up can lead to the formation of oxidized impurities, such as quinazolinones.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in removing impurities by standard crystallization. Co-crystallization: Impurities with similar structures to the product may co-crystallize.Consider alternative purification methods such as column chromatography or acid-base extraction to remove problematic impurities before final crystallization.
Poor recovery after purification. Product Loss During Work-up: Significant product loss can occur during filtration and washing on a large scale.For large-scale filtration, use an appropriate filter size and type (e.g., a Nutsche filter). Wash the filter cake with a chilled, appropriate solvent to remove impurities without dissolving a significant amount of the product.[2]

Experimental Protocols

Representative Synthesis of a Quinazoline Core (Illustrative)

This protocol describes a common method for the synthesis of a quinazoline core, which can be adapted for the synthesis of this compound.

Reaction Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Step 1: Cyclization

  • To a solution of the appropriate anthranilamide derivative in a suitable solvent (e.g., ethanol), add the corresponding aldehyde or its equivalent.

  • Add a catalyst, if required by the specific synthetic route.

  • Heat the reaction mixture to the optimized temperature (e.g., reflux) and stir for the required duration (typically ranging from a few hours to over 24 hours).[4]

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Purification

  • If the product precipitates upon cooling, it can be isolated by filtration.

  • Wash the collected solid with a cold solvent to remove residual impurities.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Note: The specific reagents, solvents, temperatures, and reaction times will vary depending on the chosen synthetic route to this compound.

Data Presentation

Table 1: Illustrative Yield and Purity Data for this compound Synthesis at Different Scales
Scale Typical Yield (%) Purity (by HPLC, %) Common Observations
Lab Scale (1-10 g) 80-90%>98%Good reaction control, straightforward purification.
Pilot Scale (100-500 g) 65-75%95-98%Potential for increased impurities, requires optimization of cooling and stirring.
Production Scale (1-5 kg) 50-65%>95% (after optimized purification)Challenges with heat transfer and mixing become more pronounced, requiring careful process control.[2]

Note: The data presented in this table is illustrative and may vary depending on the specific synthetic route and process parameters.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Starting Materials B Reaction Setup (Reactor, Solvent, Catalyst) A->B C Controlled Reagent Addition B->C D Reaction at Optimized Temperature C->D E Cooling & Precipitation D->E Reaction Completion F Filtration E->F G Washing F->G H Drying G->H I Further Purification (Recrystallization/Chromatography) H->I J Final Product: This compound I->J

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield or High Impurities in Scaled-Up Synthesis Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Monitor Internal Temperature Start->Check_Temp Check_Purity Analyze Raw Material Purity Start->Check_Purity Check_Kinetics Review Reaction Kinetics (Time, Concentration) Start->Check_Kinetics Optimize_Stirring Optimize Stirrer Design/Speed Check_Mixing->Optimize_Stirring Improve_Cooling Implement Controlled Cooling Check_Temp->Improve_Cooling Purify_Reagents Source Higher Purity Reagents Check_Purity->Purify_Reagents Reoptimize_Params Re-optimize Reaction Parameters Check_Kinetics->Reoptimize_Params

Caption: A logical flowchart for troubleshooting common issues in the scale-up of this compound synthesis.

References

Technical Support Center: Resolving NMR Spectra Issues for Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during NMR spectroscopy, particularly focusing on the complexities of peak splitting.

Frequently Asked questions (FAQs)

Q1: Why am I seeing more peaks in my 1H NMR spectrum than expected for my quinazoline derivative?

A1: The presence of unexpected peaks in the NMR spectrum of a quinazoline compound can arise from several factors:

  • Tautomerism: Quinazolinone derivatives can exist in equilibrium between different tautomeric forms, most commonly the amide and imidic acid forms. If the exchange between these tautomers is slow on the NMR timescale, you may observe a separate set of signals for each tautomer. The ratio of these forms can be influenced by the solvent, temperature, and pH.

  • Rotamers: If your compound has substituents with restricted bond rotation (e.g., an amide group attached to the quinazoline core), you might be observing signals from different rotational isomers (rotamers).

  • Impurities: Residual starting materials, byproducts from the synthesis, or solvents from purification can introduce extra peaks. It is advisable to compare the spectrum with those of potential impurities.

  • Degradation: The compound may have degraded due to factors like heat, or acidic or basic conditions during sample preparation or storage.

Q2: The N-H proton signal in my quinazolinone spectrum is very broad or has disappeared. What is the reason for this?

A2: This is a common observation for quinazolinone compounds. The proton on the nitrogen (often at the N-3 position) is acidic and can undergo rapid chemical exchange with other exchangeable protons, such as residual water in the deuterated solvent (e.g., DMSO-d₆).[1] This rapid exchange leads to significant broadening of the N-H signal, sometimes to the point where it merges with the baseline and becomes undetectable.[1]

To confirm if a broad peak corresponds to an N-H proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signal from the exchangeable N-H proton should decrease in intensity or disappear entirely.

Q3: My peak splitting patterns are complex and do not follow the simple n+1 rule. How can I interpret these?

A3: Complex splitting patterns, often referred to as second-order effects, can occur when the chemical shift difference (in Hz) between coupled protons is not significantly larger than their coupling constant (J-value). In the context of quinazolines, the aromatic protons on the benzene ring often have similar chemical shifts, leading to overlapping multiplets that are difficult to interpret.

Additionally, you may encounter "complex coupling" where a proton is coupled to two or more different sets of non-equivalent neighboring protons with different coupling constants. This can result in patterns like a "doublet of doublets" (dd), "triplet of doublets" (td), or even more complex multiplets. For aromatic systems like quinazoline, long-range couplings (over four or five bonds) can also contribute to the complexity of the splitting patterns.

To resolve these complex patterns, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are highly recommended.

Q4: I observe significant changes in the chemical shifts and splitting patterns when I change the NMR solvent. Why does this happen?

A4: The choice of solvent can have a profound effect on the NMR spectrum of quinazoline compounds for several reasons:[1]

  • Tautomeric Equilibrium: As mentioned in Q1, the solvent polarity can influence the equilibrium between tautomers, leading to different spectra. For instance, polar aprotic solvents like DMSO may stabilize the amide form of quinazolinones.[1]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with N-H or C=O groups in your molecule. This alters the electron density around the protons and, consequently, their chemical shifts and coupling constants.

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to their magnetic anisotropy. Protons located above or below the plane of the benzene ring will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield). This can sometimes help to resolve overlapping signals.

Troubleshooting Guides

Problem: Broad or Unresolved Peaks

If you are observing broad peaks in your spectrum, consider the following troubleshooting steps in a logical progression:

G Start Broad/Unresolved Peaks Observed CheckShimming 1. Check Spectrometer Shimming Start->CheckShimming CheckConcentration 2. Check Sample Concentration (Too high can cause broadening) CheckShimming->CheckConcentration CheckSolubility 3. Ensure Complete Solubility (Insoluble material broadens peaks) CheckConcentration->CheckSolubility DynamicProcess 4. Consider Dynamic Processes (e.g., chemical exchange, conformational changes) CheckSolubility->DynamicProcess ProtonExchange 5. Check for Exchangeable Protons (e.g., N-H, O-H) CheckSolubility->ProtonExchange VT_NMR Perform Variable Temperature (VT) NMR DynamicProcess->VT_NMR If dynamic process is suspected End Resolved Spectrum VT_NMR->End D2O_Exchange Perform D₂O Exchange Experiment ProtonExchange->D2O_Exchange If exchangeable protons are suspected D2O_Exchange->End

Caption: Troubleshooting workflow for broad or unresolved NMR peaks.

Problem: Complex and Overlapping Splitting Patterns

For spectra with intricate and overlapping multiplets, a systematic approach using advanced techniques is often necessary:

G Start Complex/Overlapping Peaks ChangeSolvent 1. Acquire Spectrum in a Different Solvent (e.g., Benzene-d₆) to induce chemical shift changes Start->ChangeSolvent HigherField 2. Use a Higher Field NMR Spectrometer (Increases signal dispersion) ChangeSolvent->HigherField TwoD_NMR 3. Perform 2D NMR Experiments HigherField->TwoD_NMR COSY COSY (Identifies H-H couplings) TwoD_NMR->COSY HSQC HSQC (Correlates protons to directly attached carbons) TwoD_NMR->HSQC HMBC HMBC (Correlates protons to carbons over 2-3 bonds) TwoD_NMR->HMBC StructureElucidation 4. Correlate 2D NMR Data for Structure Elucidation COSY->StructureElucidation HSQC->StructureElucidation HMBC->StructureElucidation End Resolved Structure and Assignments StructureElucidation->End

Caption: Strategy for resolving complex and overlapping NMR signals.

Data Presentation

Typical ¹H-¹H Coupling Constants for the Quinazoline Ring System

The following table summarizes typical proton-proton coupling constants (J-values) observed for the quinazoline ring. These values are crucial for interpreting splitting patterns and confirming structural assignments. Note that these values can vary depending on the substitution pattern and the solvent used.

Coupling TypeProtons InvolvedTypical J-value (Hz)
OrthoJ₅,₆6.8 - 8.8
OrthoJ₆,₇6.5 - 8.5
OrthoJ₇,₈7.0 - 9.0
MetaJ₅,₇1.0 - 3.0
MetaJ₆,₈1.2 - 3.0
ParaJ₅,₈0.3 - 1.0
Long-rangeJ₂,₄~0.5
Long-rangeJ₄,₅0.5 - 1.0
Long-rangeJ₂,₈< 0.5

Data compiled from typical values for aromatic and heterocyclic systems and may vary for specific derivatives.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the quinazoline compound into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

Protocol 2: D₂O Exchange for Identifying Exchangeable Protons
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mixing: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-acquisition: Re-insert the sample into the spectrometer. It may be necessary to re-lock and re-shim. Acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., N-H, O-H) will have significantly diminished or disappeared in the second spectrum.

Protocol 3: Variable Temperature (VT) NMR for Studying Dynamic Processes
  • Sample Preparation: Prepare a sample as described in Protocol 1, ensuring the chosen solvent is suitable for the desired temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Temperature Variation: Gradually change the temperature of the NMR probe in increments (e.g., 10-20 °C). Allow the temperature to equilibrate for 5-10 minutes at each new setting before acquiring a spectrum.

  • Data Acquisition: Record a spectrum at each temperature point.

  • Analysis: Observe the changes in the spectrum as a function of temperature. For dynamic processes like tautomerism or rotamer interconversion, you may see peaks broaden, coalesce into a single peak at higher temperatures, or sharpen into distinct signals at lower temperatures. This allows for the determination of the energy barriers of these processes.

Protocol 4: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)

These experiments are typically run using standard pulse programs available on modern NMR spectrometers. The setup usually involves:

  • Sample Preparation: A slightly more concentrated sample (15-30 mg) is often beneficial for 2D NMR experiments to improve the signal-to-noise ratio.

  • ¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.

  • 2D Experiment Setup:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over 2-3 bonds. It is invaluable for identifying adjacent protons in the quinazoline ring and its substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It helps in assigning the carbon signals based on the known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is extremely powerful for piecing together the carbon skeleton and identifying connectivity between different parts of the molecule.

  • Data Processing and Analysis: The acquired 2D data is processed (typically using a Fourier transform in both dimensions) to generate a contour plot. The cross-peaks in these plots reveal the correlations that are used to elucidate the complete structure of the quinazoline derivative.

References

Managing poor reactant solubility in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor reactant solubility during quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor reactant solubility in quinazoline synthesis?

Poor reactant solubility is a common hurdle in quinazoline synthesis, often stemming from the physicochemical properties of the starting materials. Key precursors, such as substituted anthranilic acids, 2-aminobenzonitriles, and other aromatic amines or aldehydes, can exhibit low solubility in common organic solvents due to their crystalline nature and polarity. For instance, 2-aminobenzonitrile is sparingly soluble in low-polarity solvents and insoluble in water, which can hinder reaction kinetics and lead to low yields.[1][2]

Q2: My reactants are not dissolving in the chosen solvent. What are my immediate options?

If you observe poor solubility of your starting materials, consider the following immediate actions:

  • Temperature Elevation: Gently heating the reaction mixture can significantly increase the solubility of many organic compounds. However, be cautious of potential side reactions or decomposition at elevated temperatures. It is advisable to perform a temperature screening to find the optimal balance.[3][4]

  • Solvent Screening: The choice of solvent is critical. If one solvent is ineffective, screening a range of solvents with varying polarities (e.g., toluene, ethanol, acetonitrile, DMF, water) can identify a more suitable medium.[3] For certain reactions, highly polar solvents like DMF and water have been shown to provide excellent yields where non-polar solvents fail.[3]

  • Addition of a Co-solvent: Introducing a miscible co-solvent can alter the overall polarity of the reaction medium, enhancing the solubility of your reactants.[5][6][7] For example, adding a small percentage of a polar solvent like ethanol to a less polar medium can be effective.[7][8]

Q3: Can alternative energy sources help with solubility issues?

Yes, alternative energy sources are highly effective in overcoming solubility challenges and improving reaction outcomes.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique that can dramatically reduce reaction times and increase yields, often allowing for solvent-free conditions which entirely circumvents solubility problems.[9][10][11][12][13] The rapid, localized heating can overcome solubility barriers and accelerate reaction rates.[9]

  • Ultrasonic Irradiation: Ultrasound promotes reactions through acoustic cavitation, which can enhance mass transfer and dissolve reactants more effectively.[14][15][16][17] This method can lead to higher yields in shorter reaction times, even at ambient temperatures.[14]

Q4: Are there more advanced techniques for handling persistent solubility problems?

For particularly challenging cases, several advanced methods can be employed:

  • Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving reactants that are soluble in two immiscible phases. A phase-transfer catalyst facilitates the migration of a reactant from one phase to another where the reaction occurs. PTC has been successfully combined with microwave irradiation in quinazolinone synthesis.[18]

  • Ionic Liquids: Ionic liquids can act as both the solvent and catalyst, offering a unique reaction environment.[19][20][21][22] Their tunable properties can be adjusted to enhance the solubility of specific reactants.[19]

  • Solvent-Free Synthesis: Grinding the reactants together, sometimes with a catalytic amount of a solid support, can initiate a reaction without any solvent. This is often combined with microwave or ultrasound irradiation.[9][10][23]

Troubleshooting Guides

Issue 1: Low or No Product Yield Due to Poor Reactant Solubility

Question: I am experiencing a very low yield in my quinazoline synthesis, and I suspect it's due to my starting materials not being fully dissolved. How can I systematically troubleshoot this?

Answer: A low yield is a common problem directly linked to poor reactant solubility. Follow this workflow to diagnose and resolve the issue.

G cluster_0 Initial Observation cluster_1 Step 1: Reaction Condition Optimization cluster_2 Step 2: Alternative Energy Sources cluster_3 Step 3: Advanced Methods cluster_4 Outcome A Low Yield & Undissolved Reactants B Increase Temperature A->B Try first C Solvent Screening A->C If temp. fails D Add Co-solvent A->D Alternative E Microwave Irradiation B->E If still low yield C->E D->E G Phase-Transfer Catalysis E->G For complex systems H Ionic Liquids E->H I Solvent-Free Conditions E->I F Ultrasonic Irradiation F->G F->H F->I J Improved Yield G->J H->J I->J

Caption: Troubleshooting workflow for low yield due to poor solubility.

  • Optimize Reaction Conditions:

    • Temperature: Incrementally increase the reaction temperature and monitor for improvements in solubility and product formation via TLC or LC-MS.[3] Be aware that higher temperatures can sometimes lead to the formation of byproducts.[24]

    • Solvent: Conduct small-scale parallel reactions in different solvents of varying polarity. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, polar solvents like DMF and water give significantly higher yields (85-91%) compared to ethanol, toluene, or THF.[3]

    • Co-solvents: If a single solvent is not ideal, try a binary mixture. The addition of a co-solvent alters the polarity of the medium, which can enhance reactant solubility.[5][6][7]

  • Employ Alternative Energy Sources:

    • Microwave Synthesis: This is often the most effective solution. The high-energy, targeted heating can overcome solubility barriers and dramatically shorten reaction times.[9][11][12]

    • Ultrasound-Assisted Synthesis: Sonication can facilitate the dissolution of solids and increase reaction rates through cavitation.[14][15][16]

  • Consider Advanced Methods:

    • Phase-Transfer Catalysis (PTC): If your reactants are in different phases, PTC can be an effective solution.[18]

    • Ionic Liquids: These can be designed to be excellent solvents for your specific reactants while also catalyzing the reaction.[19][20][21]

    • Solvent-Free Conditions: This approach eliminates solubility issues entirely. It is often performed with microwave or ultrasound assistance.[9][10][23]

Data Presentation

Table 1: Comparison of Solvents in Quinazoline Synthesis

The choice of solvent has a profound impact on the yield of quinazoline synthesis, largely due to its effect on reactant solubility.

ReactantsSolventYield (%)Reference
2-Aminobenzonitrile + CO2TolueneIneffective[3]
2-Aminobenzonitrile + CO2THFIneffective[3]
2-Aminobenzonitrile + CO2EthanolIneffective[3]
2-Aminobenzonitrile + CO2DMF85-91[3]
2-Aminobenzonitrile + CO2Water85-91[3]
Substituted 2-aminobenzonitriles + AldehydesEthanol41-88[25]
2-aminobenzamides + AldehydesTolueneup to 90[26]
Table 2: Conventional Heating vs. Microwave-Assisted Synthesis

Microwave irradiation consistently offers significant advantages in terms of reaction time and yield.

Synthesis MethodReactantsReaction TimeYield (%)Power/Temp.Reference
Conventional (Reflux)2-aminobenzamide + alcohols16 hours55Oil Bath[26]
Microwave-Assisted2-aminobenzamide + alcohols2 hoursup to 92130 °C[26]
Conventional (Heating)Anthranilic acid + Amides3-6 hours48-89N/A[9]
Microwave-AssistedAnthranilic acid + Amides10-20 min66-97N/A[9]
Conventional (Reflux)2-chlorophenyl-anthranilic acid + Hydrazine10 hours79N/A[10]
Microwave-Assisted2-chlorophenyl-anthranilic acid + Hydrazine5 minutes87800 Watts[10]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Quinazoline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

G A 1. Combine Reactants B 2. Add Solvent (or Solvent-Free) A->B C 3. Seal Vessel B->C D 4. Microwave Irradiation (e.g., 100-150°C, 5-30 min) C->D E 5. Cooling & Workup D->E F 6. Purification E->F

Caption: Workflow for microwave-assisted quinazoline synthesis.

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine the substituted 2-aminobenzonitrile (or other suitable precursor, 1.0 mmol), the aldehyde or other electrophile (1.2 mmol), and any necessary catalyst or reagent.

  • Solvent Addition: If the reaction is not solvent-free, add the appropriate solvent (e.g., ethanol, DMF, 3-5 mL). For solvent-free reactions, ensure the reactants are well-mixed.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters, such as a temperature of 120-150°C and a time of 5-30 minutes.[8][10][11]

  • Workup: After the reaction is complete and the vessel has cooled to room temperature, the reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]

Protocol 2: General Procedure for Ultrasound-Assisted Quinazoline Synthesis

This protocol provides a general framework for utilizing ultrasound in quinazoline synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve or suspend the starting materials (e.g., 2-aminobenzamide and an aldehyde) in a suitable solvent.[14]

  • Sonication: Place the flask in an ultrasonic cleaning bath. The reaction can often be conducted at ambient temperature.[14]

  • Monitoring: Monitor the progress of the reaction by TLC. Ultrasound-assisted reactions are often complete within 15-60 minutes.[14][16]

  • Workup and Purification: Once the reaction is complete, the product is isolated using standard procedures such as filtration and purified by recrystallization.

References

Technical Support Center: Optimal Solvent Selection for Quinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal solvent for quinazoline reactions and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the yield and purity of quinazoline synthesis?

A: The solvent plays a crucial role in quinazoline synthesis by influencing reactant solubility, reaction rates, and the stability of intermediates.[1] The polarity, boiling point, and coordinating ability of a solvent can significantly affect the reaction outcome. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas non-polar solvents such as toluene and THF, or protic solvents like ethanol, are often ineffective.[1]

Q2: What are the most commonly used solvents for quinazoline synthesis?

A: A variety of solvents are employed in quinazoline synthesis, with the choice depending on the specific reaction type. Commonly used solvents include dimethylformamide (DMF), ethanol, toluene, and water.[2] In recent years, there has been a growing interest in using greener and more unconventional solvent systems, such as ionic liquids and deep eutectic solvents, or even performing reactions under solvent-free conditions to reduce environmental impact.[3]

Q3: When should I consider a solvent-free approach for my quinazoline synthesis?

A: Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports like montmorillonite K-10, offer several advantages, including reduced environmental impact, shorter reaction times, and often higher yields.[4][5] This approach is particularly suitable for condensation reactions, such as the Niementowski synthesis, where the reactants can form a melt or be adsorbed onto a solid support, allowing the reaction to proceed without a liquid medium.[5]

Q4: Can microwave-assisted synthesis improve my quinazoline reaction, and how does solvent choice matter in this context?

A: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields in quinazoline synthesis compared to conventional heating methods.[4] The choice of solvent is still critical in microwave chemistry. Solvents with high dielectric constants can efficiently absorb microwave energy, leading to rapid heating. However, solvent-free conditions are also highly effective under microwave irradiation.[5]

Troubleshooting Guide: Common Issues in Quinazoline Synthesis

Issue 1: Low or No Product Yield

Low or no product yield is a frequent challenge in organic synthesis. The following steps can help you troubleshoot this issue systematically.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Solvent The polarity and boiling point of the solvent are critical. A solvent that does not adequately dissolve the reactants or is not stable at the reaction temperature can lead to low yields. Solution: Conduct a solvent screen with a range of polar aprotic, polar protic, and non-polar solvents to identify the optimal medium for your specific reaction.
Incorrect Reaction Temperature Many quinazoline syntheses, particularly classical methods like the Niementowski reaction, require high temperatures to proceed efficiently.[6] Solution: Optimize the reaction temperature by running small-scale experiments at various temperatures and monitoring the progress by TLC or LC-MS.
Poor Quality of Starting Materials Impurities in the starting materials can lead to side reactions and inhibit the desired transformation. Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify starting materials if necessary.
Reaction Time Not Optimized The reaction may not have reached completion, or the product may be degrading over extended reaction times. Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
Catalyst Inactivity (for catalyzed reactions) The catalyst may be poisoned, degraded, or used in a suboptimal amount. Solution: Use a fresh batch of catalyst and ensure it is stored under the appropriate conditions. Optimize the catalyst loading.

A general workflow for troubleshooting low yields is presented below.

TroubleshootingWorkflow start Low or No Product Yield check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK screen_solvent Screen Different Solvents optimize_temp->screen_solvent Temp OK optimize_time Optimize Reaction Time screen_solvent->optimize_time Solvent OK check_catalyst Check Catalyst Activity optimize_time->check_catalyst Time OK successful_reaction Successful Reaction check_catalyst->successful_reaction Catalyst OK

Caption: A logical workflow for troubleshooting low-yield quinazoline reactions.

Solvent Selection for Quinazoline Synthesis

The selection of an appropriate solvent is a critical step in designing a successful quinazoline synthesis. The following decision tree provides a logical approach to choosing a suitable solvent.

SolventSelection decision decision solvent_class solvent_class start Start Solvent Selection reaction_type What is the reaction type? start->reaction_type niementowski Niementowski or Condensation reaction_type->niementowski Condensation microwave Microwave-Assisted reaction_type->microwave Microwave other Other (e.g., Metal-Catalyzed) reaction_type->other Other polar_aprotic DMF, DMSO niementowski->polar_aprotic Consider high boiling polar aprotic solvents solvent_free Solvent-Free niementowski->solvent_free Or consider solvent-free solvent_free_mw Solvent-Free microwave->solvent_free_mw Solvent-free is often highly effective polar_mw Ethanol, Acetic Acid microwave->polar_mw Or high-boiling polar solvents screen_solvents Screen a range of solvents: Toluene, Acetonitrile, Dioxane, DMF, Water, Ionic Liquids other->screen_solvents Perform a solvent screen

Caption: A decision tree to guide the selection of a solvent for quinazoline synthesis.

Quantitative Data on Solvent Effects

The following tables summarize the effect of different solvents on the yield of specific quinazoline synthesis reactions.

Table 1: Solvent Effect on the Synthesis of Quinazoline-2,4(1H,3H)-diones

SolventPolarityYield (%)Reference
WaterPolar Protic91[1]
DMFPolar Aprotic85[1]
EthanolPolar ProticIneffective[1]
TolueneNon-PolarIneffective[1]
THFPolar AproticIneffective[1]

Table 2: Solvent Effect on a Cu-Catalyzed Quinazoline Synthesis

SolventYield (%)Reference
DMSO99[7]
Toluene43-92[7][8]
ChlorobenzeneGood to Excellent[8]
tert-AmOHup to 95[7]
Water65-94[7]

Experimental Protocols

Protocol 1: Conventional Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinones

This protocol describes a general procedure for the synthesis of 2-substituted-4(3H)-quinazolinones from anthranilic acid and an amide.

Materials:

  • Anthranilic acid (1 equivalent)

  • Amide (e.g., formamide, acetamide) (excess, can act as solvent)

  • High-boiling point solvent (optional, e.g., mineral oil)

Procedure:

  • Combine anthranilic acid and a large excess of the amide in a round-bottom flask equipped with a reflux condenser.

  • If the amide is a solid, a high-boiling point solvent can be added to facilitate mixing and heat transfer.

  • Heat the reaction mixture to 130-150°C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.

Protocol 2: Microwave-Assisted Synthesis of Quinazolinones

This protocol outlines a general procedure for the rapid synthesis of quinazolinones using microwave irradiation.

Materials:

  • Anthranilic acid (1 equivalent)

  • Amide or other appropriate coupling partner (1-2 equivalents)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine the anthranilic acid and the amide.

  • If a solvent is used, add it to the vessel. For solvent-free reactions, ensure the reactants are well-mixed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-30 minutes).

  • Monitor the pressure inside the vessel to ensure it remains within safe limits.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (precipitation in water, filtration, and recrystallization).

Signaling Pathway

Quinazoline derivatives are the core structures of many important drugs, including the anticancer agent Gefitinib. Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). Understanding the signaling pathway it inhibits is crucial for drug development professionals.

GefitinibPathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: The signaling pathway inhibited by the quinazoline-based drug Gefitinib.[1][9][10][11][12]

References

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the selectivity of kinase inhibitors is crucial for the development of safe and effective therapeutics. The quinazoline scaffold is a foundational structure for numerous approved kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) signaling pathway. While these drugs have shown significant clinical success, their off-target interactions can lead to adverse effects. Therefore, comprehensive cross-reactivity profiling is an essential component of drug discovery and development.

This guide provides a comparative analysis of the kinase selectivity profiles of three prominent quinazoline-based inhibitors: Gefitinib, Erlotinib, and Lapatinib. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this guide aims to offer an objective comparison to aid in research and development.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the dissociation constants (Kd) of Gefitinib, Erlotinib, and Lapatinib against a panel of kinases, as determined by the KINOMEscan™ platform. A lower Kd value indicates a higher binding affinity.

Table 1: Kinase Selectivity Profile of Gefitinib, Erlotinib, and Lapatinib (Kd in nM)

Kinase TargetGefitinib (Kd, nM)Erlotinib (Kd, nM)Lapatinib (Kd, nM)Primary Pathway
EGFR 0.5 0.4 2.4 EGFR Signaling
ERBB2 (HER2) 1,1001,2007 ERBB Signaling
ERBB43640367ERBB Signaling
ABL1>10,000>10,000>10,000Tyrosine Kinase
SRC6,5004,200320Tyrosine Kinase
LCK>10,000>10,000640Tyrosine Kinase
BTK>10,000>10,000>10,000Tec Family Kinase
JAK3>10,000>10,000>1,000JAK-STAT Pathway
CDK2/cyclin A>10,000>10,000>10,000Cell Cycle
GSK-3β>10,000>10,000>10,000Wnt Signaling
PKA>10,000>10,000>10,000cAMP Signaling
ROCK1>10,000>10,000>10,000Rho Signaling

Data compiled from publicly available KINOMEscan™ datasets.[1][2][3][4][5] Values for off-target kinases can vary between different studies and assay conditions.

Analysis of Cross-Reactivity:

  • Gefitinib and Erlotinib demonstrate high affinity and selectivity for EGFR.[6][7] Their binding affinity for other kinases in this panel is significantly lower, with Kd values in the micromolar range or higher.

  • Lapatinib is a dual inhibitor with high affinity for both EGFR and ERBB2 (HER2).[8][9] It also shows some activity against other kinases like ERBB4 and SRC, indicating a broader selectivity profile compared to Gefitinib and Erlotinib.[8]

Experimental Protocols

To ensure the reproducibility of kinase profiling data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two widely used kinase profiling assays.

KINOMEscan™ Competition Binding Assay

This assay measures the binding affinity of a test compound to a large panel of kinases.

Principle: The KINOMEscan™ assay is a competition binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.[10][11] The amount of kinase bound to the immobilized ligand is measured, which is inversely proportional to the binding affinity of the test compound.[10]

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.[2]

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.[11]

  • Competition Assay: The test compound is incubated with the tagged kinase and the immobilized ligand in a multi-well plate. The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.[10][11]

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).[2]

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated sample). This data is then used to calculate the dissociation constant (Kd), which represents the binding affinity of the test compound for each kinase.[3]

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[12][13]

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[12][14]

Methodology:

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, the substrate, and the test compound at various concentrations.[1]

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[13]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex experimental processes and biological signaling cascades.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Quinazoline Derivative) Incubation Incubation of Compound with Kinase and Reagents Compound->Incubation KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->Incubation Detection Signal Detection (e.g., Luminescence, qPCR) Incubation->Detection RawData Raw Data Acquisition Detection->RawData DoseResponse Dose-Response Curve Fitting RawData->DoseResponse SelectivityProfile Generation of Selectivity Profile (IC50/Kd) DoseResponse->SelectivityProfile

Experimental workflow for kinase cross-reactivity profiling.

Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinazoline Inhibitors (Gefitinib, Erlotinib, Lapatinib) Inhibitor->EGFR

Simplified EGFR signaling pathway and points of inhibition.

By providing a clear comparison of kinase selectivity, detailed experimental protocols, and informative visualizations, this guide serves as a valuable resource for researchers working on the discovery and development of novel kinase inhibitors. A thorough understanding of the cross-reactivity profile of compounds based on the quinazoline scaffold is paramount for advancing the next generation of targeted therapies.

References

In Silico Docking of Quinazolin-7-amine Derivatives with EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of a representative quinazoline amine derivative against established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented is compiled from multiple research sources to offer a comprehensive overview for drug discovery and development.

Comparative Docking Analysis

The following table summarizes the binding affinities and key molecular interactions of a representative quinazoline derivative and two well-established EGFR inhibitors, Gefitinib and Erlotinib, with the ATP-binding site of EGFR. Lower binding energy values indicate a higher predicted binding affinity.

CompoundBinding Energy (kcal/mol)Interacting ResiduesKey Interactions
Representative Quinazoline Derivative (e.g., a 4-anilinoquinazoline) *-7.5 to -10.9[1][2]Met793, Lys728, Ser720, Thr790, Leu788, Asp855, Phe723[3]Hydrogen bonds, salt bridges, pi-cation interactions[3]
Gefitinib -8.7 to -9.8[4]Met769, Thr830Hydrogen bonds[4]
Erlotinib -7.3 to -9.9[5]Met769Hydrogen bonds[5]

Experimental Protocols: In Silico Molecular Docking

The following is a generalized protocol for in silico molecular docking studies of small molecules with EGFR, synthesized from methodologies reported in various studies.[7][8][9][10]

1. Protein Preparation:

  • The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with Erlotinib.[6][10]

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and partial charges are assigned.

2. Ligand Preparation:

  • The 2D structures of the ligands (e.g., quinazoline derivatives, Gefitinib, Erlotinib) are drawn using chemical drawing software.

  • The 2D structures are converted to 3D structures.

  • Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94).

3. Grid Generation:

  • A docking grid box is defined around the ATP-binding site of the EGFR kinase domain.

  • The grid box is typically centered on the co-crystallized ligand or key active site residues like Met769 to encompass the entire binding pocket.[6]

4. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock Vina or GOLD.[1][2]

  • The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.

5. Analysis of Results:

  • The docked poses are visualized and analyzed to identify the best binding mode.

  • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein are identified and analyzed.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the in silico docking workflow and the EGFR signaling pathway.

In Silico Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

References

Unraveling the Consistency of Anticancer Effects: A Comparative Guide to Quinazolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the reproducibility of a compound's therapeutic effects is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the anticancer effects of Quinazolin-7-amine derivatives, cross-validating their performance with alternative anticancer agents and detailing the experimental frameworks necessary for rigorous assessment.

This report synthesizes available data on the cytotoxic activity of 7-substituted quinazoline derivatives against a panel of human cancer cell lines. Due to a lack of extensive public data on the unsubstituted this compound, this guide focuses on its substituted analogues, which have been more broadly investigated. The objective is to provide a clear, data-driven comparison to aid in the evaluation of this class of compounds in oncology drug discovery.

Comparative Anticancer Activity of Quinazoline Derivatives

The in vitro anticancer efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a biological or biochemical function. The following tables summarize the IC50 values for various 7-substituted quinazoline derivatives and established anticancer drugs across several cancer cell lines, offering a quantitative comparison of their potency.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
7-substituted Quinazoline Analogues
4-Benzothienylamino quinazoline with secondary amino propoxy at C-7MiaPaCa2Pancreatic Cancer1.32[1]
4-(4-methoxyanilino)quinazoline derivative--Potent apoptosis inducers[2]
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)this compound--Novel PI3K/mTOR inhibitor[2]
Alternative Anticancer Agents
GefitinibHeLaCervical Cancer4.3[3][4]
GefitinibMDA-MB-231Breast Cancer28.3[3][4]
ErlotinibMCF-7Breast Cancer-[5]
DoxorubicinSW480Colorectal Cancer-[5]
Cisplatin---[6]

Note: "-" indicates that a specific IC50 value was not provided in the cited source, although the compound's activity was reported.

Deciphering the Mechanism: Key Signaling Pathways

Quinazoline derivatives exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these mechanisms is vital for predicting efficacy and potential resistance. The primary pathways targeted by this class of compounds include the EGFR, PI3K/Akt/mTOR, and ERK/MAPK signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds EGFR->EGFR ADP ADP PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Quinazoline This compound Derivative Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. EGFR Signaling Pathway Inhibition.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary target for many quinazoline-based anticancer agents.[7][8][9][10] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival.[7][11] Quinazoline derivatives competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinazoline This compound Derivative Quinazoline->PI3K Inhibits

Figure 2. PI3K/Akt/mTOR Pathway Inhibition.

The PI3K/Akt/mTOR pathway is another crucial signaling network frequently dysregulated in cancer.[12][13][14][15][16] Activation of this pathway, often downstream of receptor tyrosine kinases like EGFR, leads to cell growth, proliferation, and survival. Several quinazoline derivatives have been developed as inhibitors of PI3K and/or mTOR, thereby blocking these pro-tumorigenic signals.[12][13][14][15][16]

ERK_MAPK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellCycle Cell Cycle Progression & Proliferation TranscriptionFactors->CellCycle Promotes Quinazoline This compound Derivative Quinazoline->Raf Inhibits Quinazoline->MEK Inhibits Quinazoline->ERK Inhibits

Figure 3. ERK/MAPK Pathway Inhibition.

The ERK/MAPK signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[11][17][18] Hyperactivation of this pathway is a common feature in many cancers.[11][17][18] Some quinazoline derivatives have been shown to inhibit components of this pathway, such as ERK1/2, leading to the suppression of cancer cell growth.[6]

Standardized Experimental Protocols for Reproducible Data

To ensure the reliability and reproducibility of anticancer drug screening, standardized in vitro assays are essential. The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Test Compound & Controls Incubate24h->AddCompound Incubate48_72h Incubate 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate2_4h Incubate 2-4h AddMTT->Incubate2_4h Solubilize Solubilize Formazan Crystals Incubate2_4h->Solubilize MeasureAbsorbance Measure Absorbance Solubilize->MeasureAbsorbance AnalyzeData Calculate IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 4. MTT Assay Experimental Workflow.
Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), various assays can be employed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates following compound treatment.

Cell Cycle Analysis

Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if the anticancer compound induces cell cycle arrest at a specific checkpoint.

Conclusion

This guide provides a comparative overview of the anticancer effects of this compound derivatives, highlighting their potency against various cancer cell lines and their mechanisms of action involving key signaling pathways. The provided experimental protocols offer a framework for the reproducible evaluation of these and other potential anticancer agents. While the direct data on the unsubstituted this compound is limited, the promising activity of its 7-substituted analogs warrants further investigation into this chemical scaffold for the development of novel cancer therapeutics. Future studies should focus on direct comparative analyses and in vivo efficacy to further validate the therapeutic potential of this compound class.

References

Assessing the Selectivity of the Quinazoline Scaffold for Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Kinase Inhibition Profiles

To illustrate the selectivity of the quinazoline scaffold, the following tables summarize the inhibitory activity (IC50) of several well-characterized 4-anilinoquinazoline derivatives against a panel of protein kinases. These compounds demonstrate that substitutions on the quinazoline core are critical for achieving high potency and specific selectivity profiles.

Table 1: IC50 Values of Representative 4-Anilinoquinazoline Derivatives Against Primary Kinase Targets

CompoundEGFR (nM)HER2 (ErbB2) (nM)Src (nM)ABL1 (nM)Notes
Lapatinib 913320>10,000A dual EGFR/HER2 inhibitor with a 7-carbonitrile substitution. Shows moderate activity against Src family kinases.[2]
Erlotinib ----A well-known EGFR inhibitor.[5]
Compound 21 (6-salicyl-4-anilinoquinazoline derivative) 12096>10,000-A potent dual EGFR/HER2 inhibitor with good selectivity over other tested kinases.[5]
4-Anilinoquinazoline 3 0.3285--Shows high potency for EGFR and ErbB2, with some activity on BUB1 (Kd = 130 nM).[6]

Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.

Table 2: Broader Selectivity Profile of a Representative 4-Anilinoquinazoline (Compound 21)

Kinase TargetIC50 (µM)Kinase Family
EGFR 0.12 Tyrosine Kinase
HER2 0.096 Tyrosine Kinase
CDK23.5Serine/Threonine Kinase
KDR (VEGFR2)>10Tyrosine Kinase
c-Met>10Tyrosine Kinase
PDGFRβ>10Tyrosine Kinase
InsR>10Tyrosine Kinase

This table highlights the selectivity of a specific 6-salicyl-4-anilinoquinazoline derivative (compound 21 from a cited study), demonstrating over 100-fold selectivity against many other kinases.[5]

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for preclinical drug development. Below are detailed protocols for two widely used in vitro kinase assay formats.

In Vitro Radiometric Kinase Assay

This method is often considered the "gold standard" for its sensitivity and direct measurement of enzymatic activity.[7] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate.[7][8][9]

1. Reagents and Materials:

  • Kinase Buffer: Typically contains a buffer (e.g., 25 mM Tris-HCl, pH 7.5), divalent cations (e.g., 10 mM MgCl₂, 5 mM MnCl₂), a reducing agent (e.g., 2 mM DTT), and a chelating agent (e.g., 0.1 mM EGTA).[1]

  • [γ-³³P]ATP or [γ-³²P]ATP.[7][8]

  • Non-radiolabeled ATP.

  • Purified, active recombinant kinase.

  • Specific peptide or protein substrate for the kinase.

  • Test compound (e.g., Quinazolin-7-amine derivative) dissolved in DMSO.

  • Phosphocellulose filter plates (e.g., P81).[8]

  • Wash Buffer: e.g., 0.75% Phosphoric acid.

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 100 µM.

  • Reaction Setup: In a microplate, combine the kinase buffer, purified kinase, and substrate. Add the diluted test compound or DMSO (as a vehicle control).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase, if known.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[8]

  • Termination and Capture: Stop the reaction by adding phosphoric acid.[1] Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the paper, while the unused radiolabeled ATP will not.[8]

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.[8][10]

  • Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.[1][10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen® TR-FRET Kinase Assay

This is a robust, non-radioactive, homogeneous assay format that measures kinase activity based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11]

1. Principle: The assay detects the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a high TR-FRET signal.[11]

2. Reagents and Materials:

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[12]

  • Purified, active recombinant kinase.

  • Fluorescein-labeled substrate.

  • ATP.

  • Test compound dissolved in DMSO.

  • TR-FRET Dilution Buffer.

  • Terbium-labeled phospho-specific antibody.

  • Stop Solution (e.g., EDTA).

  • A microplate reader capable of TR-FRET measurements.

3. Procedure:

  • Compound Plating: Dispense serial dilutions of the test compound into the wells of a low-volume 384-well plate.

  • Kinase Reaction:

    • Prepare a solution containing the kinase and the fluorescein-labeled substrate in kinase buffer.

    • Add this solution to the wells containing the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[12]

  • Detection:

    • Stop the kinase reaction by adding a solution of EDTA in TR-FRET dilution buffer.

    • Add the terbium-labeled antibody to the wells.

    • Incubate at room temperature for 30-60 minutes to allow for antibody-substrate binding.[12][13]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for fluorescein and 615 nm for terbium).[14]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Serial Dilution reaction Kinase Reaction Incubation compound_prep->reaction reagent_prep Prepare Kinase, Substrate & ATP Solutions reagent_prep->reaction termination Stop Reaction & Detect Product reaction->termination readout Measure Signal (e.g., CPM, TR-FRET) termination->readout analysis Calculate % Inhibition readout->analysis ic50 Determine IC50 Values analysis->ic50

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

EGFR_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STATs Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 Transcription Gene Transcription PLCg->Transcription Calcium Signaling STAT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Survival Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Simplified EGFR Signaling Pathway.

Src_Kinase_Signaling_Pathway cluster_downstream Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Recruits & Activates Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival

Caption: Overview of Src Kinase Signaling Pathways.

References

Correlating In Vitro Potency with In Vivo Efficacy of Quinazoline Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency and in vivo efficacy of several prominent quinazoline-based anticancer drugs. By presenting supporting experimental data in a standardized format, this document aims to facilitate a deeper understanding of the translation from laboratory findings to preclinical outcomes for this important class of therapeutics.

Introduction to Quinazoline Drugs and Their Mechanism of Action

Quinazoline derivatives are a significant class of heterocyclic compounds that form the core structure of several FDA-approved anticancer drugs. These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] A common target for many quinazoline drugs is the Epidermal Growth Factor Receptor (EGFR), which, upon activation, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, these drugs block its autophosphorylation and subsequent activation of these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

Comparative Analysis of In Vitro Potency and In Vivo Efficacy

A critical aspect of drug development is understanding the correlation between a compound's potency in a controlled in vitro environment and its therapeutic efficacy in a complex in vivo system. This section provides a comparative summary of key quinazoline drugs, presenting their in vitro IC50 values alongside their in vivo performance in xenograft models.

Data Summary Tables

The following tables summarize the in vitro potency and in vivo efficacy data for selected quinazoline drugs against various cancer cell lines.

Table 1: Gefitinib

Cell LineCancer TypeIn Vitro IC50In Vivo ModelTreatment RegimenTumor Growth InhibitionReference(s)
A549Non-Small Cell Lung Cancer~10 µMA549 XenograftNot SpecifiedSensitive[4]
H358R (Cisplatin-Resistant)Non-Small Cell Lung CancerNot SpecifiedH358R XenograftNot Specified52.7% ± 3.1%[5]
HCC827/GRNon-Small Cell Lung Cancer15.47 ± 0.39 µMNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: Erlotinib

Cell LineCancer TypeIn Vitro IC50In Vivo ModelTreatment RegimenTumor Growth InhibitionReference(s)
BxPC-3Pancreatic Cancer1.26 µMBxPC-3 Xenograft100 mg/kg/day for 28 days74.5%[7]
HPACPancreatic CancerNot SpecifiedHPAC XenograftNot SpecifiedSignificant with gemcitabine[3]
PANC-1Pancreatic Cancer>20 µMNot SpecifiedNot SpecifiedNot Specified[8]

Table 3: Lapatinib

Cell LineCancer TypeIn Vitro IC50In Vivo ModelTreatment RegimenTumor Growth InhibitionReference(s)
BT474Breast Cancer0.046 µmol/LBT474 Xenograft75 mg/kg, twice daily for 77 daysSignificant reduction in volume[9][10]
SK-BR-3Breast Cancer0.079 µmol/LNot SpecifiedNot SpecifiedNot Specified[10]
SKBR3-pool2 (Trastuzumab-Resistant)Breast CancerNot SpecifiedSKBR3-pool2 XenograftNot SpecifiedHighly sensitive[11][12]

Table 4: Afatinib

Cell LineCancer TypeIn Vitro IC50In Vivo ModelTreatment RegimenTumor Growth InhibitionReference(s)
H1975Non-Small Cell Lung Cancer0.713 µMH1975 Xenograft50 mg/kg, twice daily for 4 daysInitial reduction, then regrowth[13][14]
HNE-1Nasopharyngeal CarcinomaDose-dependent inhibitionHNE-1 XenograftNot SpecifiedModest as single agent, significant with gemcitabine[15]
HER2 E401G MutantBreast Cancer0.35 µMPDX ModelNot SpecifiedMost effective among tested drugs[16]

Table 5: Vandetanib

Target KinaseIn Vitro IC50In Vivo ModelTreatment RegimenTumor Growth InhibitionReference(s)
VEGFR-240 nMOrthotopic ATC XenograftNot SpecifiedSignificant reduction in tumor volume[17][18][19]
VEGFR-3110 nMNot SpecifiedNot SpecifiedNot Specified[17][20]
EGFR500 nMNot SpecifiedNot SpecifiedNot Specified[17][20]
RET130 nMNot SpecifiedNot SpecifiedNot Specified[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Potency: MTT Cell Viability Assay

Objective: To determine the concentration of a drug that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Quinazoline drug stock solution

  • MTT solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)[21]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[22]

  • Drug Treatment: Prepare serial dilutions of the quinazoline drug in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Efficacy: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the antitumor efficacy of a quinazoline drug in a living organism.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time to assess the drug's efficacy.[24]

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old[24]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, to improve tumor take)[2]

  • Quinazoline drug formulated for in vivo administration

  • Vehicle control

  • Syringes and needles (e.g., 27- or 30-gauge)[24]

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or serum-free medium at a specific concentration (e.g., 3.0 x 10^6 cells in 300 µL).[24] A 1:1 mixture with Matrigel can be used to enhance tumor formation.[2]

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least 3-5 days before the experiment.[24]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[2][25]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-60 mm³), randomize the mice into treatment and control groups.[24]

  • Drug Administration: Administer the quinazoline drug and vehicle control to the respective groups according to the predetermined treatment regimen (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 3-5 days). Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[24]

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for the treated group compared to the control group. The primary endpoint is often a significant reduction in tumor volume.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by quinazoline drugs and the general workflow for correlating in vitro and in vivo data.

Signaling Pathways of Quinazoline Drugs

Quinazoline_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_cellular_response Cellular Response Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline Quinazoline Drug Quinazoline->EGFR Inhibits Apoptosis Apoptosis Quinazoline->Apoptosis ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline drugs.

Experimental Workflow for Correlating In Vitro and In Vivo Data

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Data Correlation CellCulture Cancer Cell Line Culture PotencyAssay In Vitro Potency Assay (e.g., MTT) CellCulture->PotencyAssay IC50 Determine IC50 PotencyAssay->IC50 Correlation Correlate In Vitro Potency with In Vivo Efficacy IC50->Correlation Xenograft Xenograft Model Development Treatment Drug Administration Xenograft->Treatment Efficacy Measure Tumor Growth Inhibition Treatment->Efficacy Efficacy->Correlation

Caption: General workflow for correlating in vitro potency with in vivo efficacy.

References

A Comparative Benchmarking Guide for Novel Quinazolin-7-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking new Quinazolin-7-amine derivatives against established kinase inhibitors. The focus is on evaluating their potency and cellular activity through standardized experimental protocols. We present a comparative analysis of a hypothetical new compound, "Q-Amine Derivative X," against well-characterized inhibitors targeting the EGFR/HER2 and ERK/MAPK signaling pathways.

Comparative Inhibitory Activity

The inhibitory potential of a new compound is primarily assessed by its half-maximal inhibitory concentration (IC50) against specific kinases and its effect on cancer cell line proliferation. Lower IC50 values are indicative of higher potency.[1]

Compound Primary Target(s) Biochemical IC50 Cell Line Cellular IC50 (Growth Inhibition)
Q-Amine Derivative X (Hypothetical) EGFR, HER22.5 nM (EGFR), 8.0 nM (HER2)A431 (EGFR overexpressing)0.15 µM
BT-474 (HER2 overexpressing)0.12 µM
Gefitinib EGFR15.5 nM[2]A4310.08 µM[3]
Erlotinib EGFR-A4310.1 µM[3]
Lapatinib EGFR, HER2-BT-4740.1 µM[3]
Compound 23 (2-amino-7-amide quinazoline) ERK1/28.52 nM (ERK1), 6.45 nM (ERK2)[4]HT-29 (BRAF V600E)3.23 µM[4]

Signaling Pathways and Mechanism of Action

Quinazoline derivatives frequently target receptor tyrosine kinases (RTKs) like EGFR and HER2, which are key nodes in signaling pathways that drive cancer cell proliferation and survival.[2][5] The HER family of receptors can form heterodimers, with the HER2/HER3 pair being a particularly potent activator of the PI3K/AKT pathway.[6][7] Inhibition of these kinases blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[8]

EGFR_HER2_Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer HER2 HER2 HER2->Dimer Grb2_Sos Grb2/SOS Dimer->Grb2_Sos PI3K PI3K Dimer->PI3K Ras Ras Grb2_Sos->Ras AKT AKT PI3K->AKT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->Dimer Inhibition

Caption: EGFR/HER2 signaling pathway and point of inhibition.

Experimental Protocols

Accurate and reproducible data are fundamental to benchmarking new chemical entities.[9] The following sections detail standard methodologies for the key assays cited in this guide.

This protocol outlines a general method to determine the IC50 value of an inhibitor against a purified kinase.

  • Objective: To quantify the concentration of a test compound required to inhibit 50% of the kinase's enzymatic activity.[1]

  • Materials:

    • Recombinant human kinase (e.g., EGFR, HER2).

    • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).[9]

    • Kinase substrate (a peptide or protein that is a known target of the kinase).

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in a fluorescence-based assay).[1]

    • Test compound (serial dilutions).

    • 96-well or 384-well plates.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the this compound derivative and control inhibitors in DMSO, followed by a further dilution in the kinase buffer.[9]

    • Assay Reaction: Add the diluted inhibitors to the wells of the assay plate. A vehicle control (DMSO) is included to measure 100% kinase activity.[1]

    • Add a master mix containing the kinase enzyme and its substrate to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be close to the Km value for the enzyme.[9]

    • Incubation: Incubate the plate for 30-60 minutes at a controlled temperature (e.g., 30°C).[1]

    • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).[9]

    • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as filter-binding assays for radiolabeled ATP or fluorescence/luminescence detection for non-radioactive assays.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[1][10]

Kinase_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Inhibitor Start->Prep Dispense Dispense Inhibitor into 96-well Plate Prep->Dispense AddEnzyme Add Kinase & Substrate Mix Dispense->AddEnzyme Incubate1 Incubate (15 min) AddEnzyme->Incubate1 AddATP Initiate with ATP Incubate1->AddATP Incubate2 Incubate (30-60 min) AddATP->Incubate2 Stop Stop Reaction (add EDTA) Incubate2->Stop Detect Detect Substrate Phosphorylation Stop->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase IC50 assay.

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the growth-inhibitory effects of a compound.[11][12]

  • Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • Test compound (stock solution in DMSO).

    • 96-well flat-bottom plates.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[11]

    • Solubilization solution (e.g., DMSO or acidified isopropanol).[11]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) and blank (medium only) wells.[11]

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[11]

    • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][13][14]

    • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

    • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the background absorbance from the blank wells.

    • Normalize the data to the vehicle-treated cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.[9][10]

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following inhibitor treatment.[16][17]

  • Objective: To confirm that the inhibitor is engaging its target within the cell and blocking downstream signaling.

  • Materials:

    • Cancer cell line of interest.

    • Test compound.

    • Lysis buffer containing protease and phosphatase inhibitors.[17]

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.[16]

    • Blocking buffer (e.g., 5% BSA in TBST).[17]

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK).

    • HRP-conjugated secondary antibodies.[16]

    • Enhanced chemiluminescence (ECL) substrate.[16]

  • Procedure:

    • Cell Treatment: Grow cells to 70-80% confluency and treat them with various concentrations of the inhibitor for a defined period (e.g., 1-2 hours).[16]

    • Protein Extraction: Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[16]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[16]

      • Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[16]

      • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

    • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).[18]

  • Data Analysis: Compare the intensity of the phosphorylated protein bands between untreated and treated samples to assess the degree of inhibition.

Western_Blot_Workflow Start Start: Seed & Grow Cells Treat Treat Cells with Inhibitor Concentrations Start->Treat Lyse Cell Lysis & Protein Extraction Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Block Blocking Step (1 hour) Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., anti-pERK) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Analyze Analyze Band Intensity (pERK vs Total ERK) Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of pathway inhibition.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Quinazolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines crucial safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for Quinazolin-7-amine. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety when working with this compound. Due to the limited availability of specific toxicological data for this compound, it is imperative to handle it with a high degree of caution, treating it as a potentially hazardous substance.

Essential Safety and Personal Protective Equipment

Handling this compound necessitates stringent adherence to safety protocols to minimize exposure risk. The following personal protective equipment is mandatory.

Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US)Protects eyes from dust, splashes, and vapors.
Face ShieldRecommended when splash hazard existsProvides broader protection for the face.
Skin Protection Chemical-resistant GlovesNitrile or other appropriate materialPrevents direct skin contact with the compound.
Lab CoatFire/flame resistant and impervious clothingProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection Full-face RespiratorNIOSH-approvedRequired if exposure limits are exceeded or if dust/aerosols are generated.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to ensure a safe laboratory environment. The following step-by-step operational plan should be followed.

Step 1: Preparation and Engineering Controls

  • Ventilation: All handling of this compound, including weighing and dilutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Decontamination: Ensure an eyewash station and safety shower are readily accessible and in good working order.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.

Step 2: Handling the Compound

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to prevent the generation of dust.[2][3]

  • Personal Protective Equipment: Don the required PPE as detailed in the table above before handling the chemical.

  • Hygiene: Avoid contact with skin and eyes.[2][3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Step 3: Storage

  • Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Immediate First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • Hazardous Waste: this compound is to be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[6]

  • Solid Waste: Collect solid waste, including contaminated gloves, weighing papers, and pipette tips, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

Step 3: Final Disposal

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

To further clarify the procedural steps for safe handling and emergency response, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal prep1 Work in Fume Hood prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh/Transfer Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 storage Store in Tightly Closed Container handle2->storage clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 disposal Dispose as Hazardous Waste clean2->disposal clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

FirstAidProcedure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhale1 Move to Fresh Air start->inhale1 skin1 Remove Contaminated Clothing start->skin1 eye1 Flush with Water (15 min) start->eye1 ingest1 Do NOT Induce Vomiting start->ingest1 inhale2 Provide Oxygen/Artificial Respiration inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3 skin2 Wash with Soap & Water (15 min) skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 ingest2 Rinse Mouth with Water ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

Caption: Immediate first aid procedures for this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.